molecular formula C8H12BNO3 B169156 (2-Propoxypyridin-3-yl)boronic acid CAS No. 1218790-85-2

(2-Propoxypyridin-3-yl)boronic acid

Cat. No.: B169156
CAS No.: 1218790-85-2
M. Wt: 181 g/mol
InChI Key: DDCHOASBQZMXFI-UHFFFAOYSA-N
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Description

(2-Propoxypyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C8H12BNO3 and its molecular weight is 181 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-propoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCHOASBQZMXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598914
Record name (2-Propoxypyridin-3-yl)boronic acid
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Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-85-2
Record name B-(2-Propoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (2-Propoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.

Compound Identification and Properties

This compound is a substituted pyridylboronic acid derivative. Boronic acids are a class of organoboron compounds that have become indispensable in modern organic chemistry, particularly for the formation of carbon-carbon bonds.[1][2] The presence of the pyridine ring and the boronic acid moiety makes this compound a versatile reagent in the synthesis of complex molecules, including pharmaceutically active compounds.[3][4]

Table 1: Physicochemical and Identification Data

Property Value Reference
CAS Number 1218790-85-2
Molecular Formula C₈H₁₂BNO₃
Molecular Weight 181.00 g/mol [5]
SMILES CCCOC1=NC=CC=C1B(O)O [5]

| Storage Conditions | Inert atmosphere, 2-8°C |[5] |

Synthesis Pathway and Protocol

The synthesis of pyridylboronic acids often involves a lithium-halogen exchange reaction on a corresponding halopyridine, followed by quenching with a trialkyl borate. This establishes the carbon-boron bond, which is then hydrolyzed to the desired boronic acid.

G start Start: 2-Propoxy-3-bromopyridine process1 Lithium-Halogen Exchange (-78°C to -40°C) start->process1 reagent1 Reagent: n-Butyllithium (n-BuLi) Solvent: THF/Toluene reagent1->process1 intermediate Intermediate: (2-Propoxypyridin-3-yl)lithium process1->intermediate process2 Borylation intermediate->process2 reagent2 Reagent: Triisopropyl borate B(O-iPr)₃ reagent2->process2 intermediate2 Intermediate: Borate Ester Complex process2->intermediate2 process3 Aqueous Workup / Hydrolysis (e.g., HCl or NH₄Cl) intermediate2->process3 end_product Final Product: This compound process3->end_product

Caption: General synthesis workflow for this compound.

This protocol is a representative method adapted from general procedures for preparing pyridylboronic acids.[6][7]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and toluene. Cool the solution to -78°C using a dry ice/acetone bath.

  • Starting Material: Add 2-propoxy-3-bromopyridine (1.0 eq) to the cooled solvent.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture for 1 hour. The reaction progress can be monitored by TLC or LC-MS.

  • Borylation: To the resulting solution of 3-lithiopyridine, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -70°C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Hydrolysis: Cool the mixture to 0°C and slowly quench by adding aqueous HCl (2M) or a saturated solution of ammonium chloride until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal r1_pd_r2 R¹-Pd(II)L₂-R² transmetal->r1_pd_r2 reductive_elim Reductive Elimination r1_pd_r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product R¹-R² reductive_elim->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_add boronic_acid This compound (R²-B(OH)₂) boronic_acid->transmetal base Base (e.g., K₂CO₃, Cs₂CO₃) base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This general protocol outlines the coupling of this compound with an aryl bromide.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, dioxane and water (4:1).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).

  • Heating: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired biaryl product.

Spectroscopic Characterization Protocols

Accurate spectroscopic analysis is essential to confirm the identity and purity of this compound. The following are standard protocols for acquiring key spectral data.[10][11]

Table 2: Summary of Spectroscopic Characterization Methods

Technique Sample Preparation Instrument Purpose
¹H and ¹³C NMR 5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). 400 MHz or higher NMR spectrometer. Structural elucidation and purity assessment.
Mass Spectrometry 0.1 mg/mL in methanol or acetonitrile, often with formic acid. ESI-TOF or Orbitrap mass spectrometer. Confirmation of molecular weight and formula.

| Infrared (IR) | Small amount of solid sample placed directly on the ATR crystal. | FT-IR spectrometer with an ATR accessory. | Identification of functional groups (O-H, B-O, C=N). |

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. Methanol-d₄ can be useful for simplifying spectra by exchanging with the acidic B(OH)₂ protons.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, 1024-4096 scans with a relaxation delay of 2-5 seconds are typically required.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent such as methanol or acetonitrile. A small amount of formic acid may be added to aid in protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR module.

  • Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to ensure firm contact between the sample and the crystal. Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

References

An In-depth Technical Guide to (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Propoxypyridin-3-yl)boronic acid. The information is curated for professionals in research and drug development who require detailed data for experimental design and compound evaluation.

Core Chemical Properties

This compound is a substituted pyridinylboronic acid with the molecular formula C8H12BNO3 and a molecular weight of approximately 181 g/mol [1]. While specific experimental data for this compound is limited, its properties can be estimated based on closely related analogs.

PropertyValue/InformationSource/Analogy
Molecular Formula C8H12BNO3[1]
Molecular Weight 181 g/mol [1]
CAS Number 1218790-85-2[1]
Melting Point Estimated to be in the range of 100-150 °C. The melting point of the analogous 2-ethoxypyridine-3-boronic acid is 103-103.8 °C[2], and for 2-methoxypyridine-3-boronic acid, it is 140-144 °C.Analogy
Boiling Point Data not available. Boronic acids often decompose at high temperatures.
Solubility Expected to be soluble in organic solvents like methanol, and sparingly soluble in water. The solubility of boronic acids can be influenced by pH and the presence of diols[3].General knowledge of boronic acids
Stability Boronic acids are generally stable under standard ambient conditions but can be sensitive to strong oxidizing agents[4]. They may undergo dehydration to form boroxines (cyclic anhydrides). For handling, it is advisable to store in a cool, dry place under an inert atmosphere.General knowledge of boronic acids

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the available literature. However, a general and effective method for the preparation of pyridinylboronic acids involves a halogen-metal exchange of a corresponding bromopyridine precursor, followed by borylation with a trialkyl borate.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway 3-Bromo-2-hydroxypyridine 3-Bromo-2-hydroxypyridine 3-Bromo-2-propoxypyridine 3-Bromo-2-propoxypyridine 3-Bromo-2-hydroxypyridine->3-Bromo-2-propoxypyridine Propylation (e.g., Propyl bromide, base) This compound This compound 3-Bromo-2-propoxypyridine->this compound 1. Lithiation (e.g., n-BuLi) 2. Borylation (e.g., Triisopropyl borate) 3. Hydrolysis Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound Coupled Product Coupled Product Ar-X (Aryl/Vinyl Halide) Ar-X (Aryl/Vinyl Halide) Pd Catalyst Pd Catalyst Base Base Solvent Solvent

References

Synthesis of (2-Propoxypyridin-3-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis route for (2-Propoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The methodology detailed herein is based on established chemical principles, including nucleophilic aromatic substitution and directed ortho-metalation, providing a robust pathway for its preparation.

Overview of the Synthetic Route

The synthesis of this compound is typically achieved through a three-step sequence starting from a readily available 2-halopyridine. The overall transformation is depicted below:

Overall_Synthesis_Route Start 2-Halopyridine (X = Cl, Br) Intermediate1 2-Propoxypyridine Start->Intermediate1 1. Sodium Propoxide Intermediate2 3-Lithio-2-propoxypyridine Intermediate1->Intermediate2 2. n-Butyllithium (n-BuLi) (Directed ortho-Metalation) Intermediate3 Trialkoxyborane Adduct Intermediate2->Intermediate3 3. Triisopropyl borate FinalProduct This compound Intermediate3->FinalProduct 4. Acidic Workup Lithiation_Borylation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation and Borylation cluster_workup Workup and Purification Setup1 Dissolve 2-propoxypyridine in anhydrous THF Setup2 Cool to -78 °C under inert atmosphere Setup1->Setup2 Lithiation Slowly add n-BuLi solution Setup2->Lithiation Stir1 Stir at -78 °C for 1-2 hours Lithiation->Stir1 Borylation Add triisopropyl borate Stir1->Borylation Stir2 Stir and allow to warm to room temperature Borylation->Stir2 Quench Quench with saturated NH4Cl or dilute acid Stir2->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by recrystallization or chromatography Dry->Purify Directed_Ortho_Metalation cluster_DoM Mechanism of Directed ortho-Metalation 2-Propoxypyridine 2-Propoxypyridine Coordination_Complex Coordination Complex 2-Propoxypyridine->Coordination_Complex nBuLi n-Butyllithium (n-BuLi) nBuLi->Coordination_Complex Deprotonation Deprotonation at C-3 Coordination_Complex->Deprotonation Proximity Effect Lithio_Intermediate 3-Lithio-2-propoxypyridine Deprotonation->Lithio_Intermediate

In-Depth Technical Guide: (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (2-Propoxypyridin-3-yl)boronic acid, with a central focus on the determination of its molecular weight. This compound is of significant interest in medicinal chemistry and drug development as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValue
Molecular Formula C₈H₁₂BNO₃[1]
Molecular Weight 181 g/mol [1]
CAS Number 1218790-85-2[1]

Determination of Molecular Weight

The molecular weight of a compound is a critical parameter, influencing its stoichiometric calculations in chemical reactions, its pharmacokinetic and pharmacodynamic properties in drug design, and its analytical characterization. The molecular weight of this compound was determined by calculating the sum of the atomic weights of its constituent atoms.

Experimental Protocol: Molecular Weight Calculation

The molecular weight is calculated based on the molecular formula (C₈H₁₂BNO₃) and the standard atomic weights of each element.

1. Identify the constituent elements and their counts:

  • Carbon (C): 8 atoms

  • Hydrogen (H): 12 atoms

  • Boron (B): 1 atom

  • Nitrogen (N): 1 atom

  • Oxygen (O): 3 atoms

2. Obtain the standard atomic weights for each element:

  • Carbon (C): ~12.011 amu[2][3]

  • Hydrogen (H): ~1.008 amu[4][5][6][7]

  • Boron (B): ~10.81 amu[8][9][10]

  • Nitrogen (N): ~14.007 amu[11][12][13][14]

  • Oxygen (O): ~15.999 amu[15][16][17][18]

3. Calculate the total weight for each element in the molecule:

  • Carbon: 8 * 12.011 amu = 96.088 amu

  • Hydrogen: 12 * 1.008 amu = 12.096 amu

  • Boron: 1 * 10.81 amu = 10.81 amu

  • Nitrogen: 1 * 14.007 amu = 14.007 amu

  • Oxygen: 3 * 15.999 amu = 47.997 amu

4. Sum the weights to determine the molecular weight:

  • Molecular Weight = 96.088 + 12.096 + 10.81 + 14.007 + 47.997 = 181.00 g/mol

This calculated value is in agreement with the published molecular weight of 181 g/mol .[1]

Molecular Structure and Connectivity

The structural arrangement of atoms within this compound is crucial for its reactivity and interaction with other molecules. The diagram below illustrates the connectivity of the atoms.

G cluster_pyridine Pyridine Ring cluster_propoxy Propoxy Group cluster_boronic_acid Boronic Acid Group N1 N C2 C N1->C2 C3 C C2->C3 O1 O C2->O1 propoxy attachment C4 C C3->C4 B B C3->B boronic acid attachment C5 C C4->C5 C6 C C5->C6 C6->N1 CH2_1 CH2 O1->CH2_1 CH2_2 CH2 CH2_1->CH2_2 CH3 CH3 CH2_2->CH3 O2 O B->O2 O3 O B->O3 H1 H O2->H1 H2 H O3->H2

Caption: Molecular structure of this compound.

References

A Comprehensive Safety and Handling Guide for (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available safety data for structurally related boronic acid compounds. As no specific Safety Data Sheet (SDS) for (2-Propoxypyridin-3-yl)boronic acid was found, this guide synthesizes information from similar molecules to provide a robust safety and handling framework. All procedures should be conducted in accordance with institutional and regulatory safety standards.

Introduction

This compound belongs to the versatile class of boronic acids, which are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Boronic acids are also of significant interest to medicinal chemists and drug development professionals due to their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and therapeutic agents.[2][3] Given their reactivity and biological potential, a thorough understanding of their safety and handling protocols is paramount for researchers. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency responses associated with pyridinyl boronic acids and related compounds.

Hazard Identification and Classification

Based on the data for analogous boronic acid compounds, this compound should be handled as a substance with the following potential hazards. The GHS classifications are extrapolated from similar chemical structures.[4][5]

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation2H315: Causes skin irritation.[5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[5]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation.[5]
Reproductive Toxicity1BH360: May damage fertility or the unborn child (classification for Boric Acid).[6]

Signal Word: Danger

Hazard Pictograms:

alt text
alt text

Precautionary Statements: Users should obtain special instructions before use and not handle the substance until all safety precautions have been read and understood. It is crucial to avoid breathing dust, fumes, or vapors and to wash skin thoroughly after handling. [5][7]Personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory. [4]

Physical and Chemical Properties

While specific data for this compound is not available, the table below summarizes properties from structurally similar pyridinyl and other boronic acids to provide an expected profile.

Table 2: Physical and Chemical Property Data of Related Boronic Acids

PropertyValueSource Compound
Molecular FormulaC8H12BNO3This compound
Molecular Weight181.00 g/mol This compound
Physical StateSolid2-Methoxy-3-pyridinylboronic acid [8]
Melting Point140-144 °C2-Methoxy-3-pyridinylboronic acid [8]
SolubilityPoor solubility in water is common for boronic acids, but can be improved by forming complexes with monosaccharides. [2]General Boronic Acids [2]
StabilityStable under normal conditions. [9]May be hygroscopic and air sensitive. [5][10]n-Propylboronic acid,[10] Indole-5-boronic acid [5]
Partition Coefficient (log Pow)-1.09 (for Boric Acid)Boric Acid

Experimental Protocols and Methodologies

Safe handling of this compound requires adherence to established laboratory protocols. The following sections detail the methodologies for safe use, storage, and emergency response.

Handling and Storage

Precautions for Safe Handling:

  • Exposure Avoidance: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. [11]* Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. [7]* Hygiene: Wash hands thoroughly before breaks and immediately after handling the product. [9]Do not eat, drink, or smoke in the work area. [11]Contaminated work clothing should be laundered separately before reuse. [11]* Ignition Sources: Keep away from heat and sources of ignition. [12] Conditions for Safe Storage:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place. [9][11]* Atmosphere: For sensitive boronic acids, storage under an inert gas like argon is recommended. [11]* Temperature: Store refrigerated (2-8°C). [8][11]* Incompatibilities: Avoid strong oxidizing agents, strong bases, and acids. [9][10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on the concentration and amount of the substance at the specific workplace.

  • Eye/Face Protection: Use chemical safety glasses or goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. [10][12]* Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure. [5][10]* Respiratory Protection: If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator.

The logical workflow for selecting and using PPE is crucial for minimizing exposure risk.

Caption: Personal Protective Equipment (PPE) selection and use workflow.

Toxicological and First Aid Information

Toxicological Summary: Detailed toxicological properties for this specific compound have not been thoroughly investigated. [12]However, data from related compounds suggest the primary risks are irritation to the skin, eyes, and respiratory system. [7]Boric acid, a potential metabolite, is classified as a reproductive toxin (Category 1B), and this substance should be handled with particular care. First Aid Protocols: Immediate medical attention is often required. The following procedures are recommended based on the route of exposure. [7][12]

First_Aid_Protocol cluster_routes cluster_actions cluster_followup Exposure Chemical Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion MoveFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveFreshAir WashSkin Wash with soap and water. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses. Eye->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth MedicalAdvice Seek immediate medical advice/attention. Show SDS to doctor. MoveFreshAir->MedicalAdvice WashSkin->MedicalAdvice RinseEyes->MedicalAdvice RinseMouth->MedicalAdvice

Caption: First aid response flowchart based on exposure route.

Detailed First Aid Measures:

  • General Advice: Consult a physician and show them the safety data sheet. [4]* If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [10]* In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. [10]If skin irritation occurs, get medical advice. [12]* In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. [4][10]Remove contact lenses if present and easy to do. [12]If eye irritation persists, seek medical attention. [12]* If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. [4]Call a POISON CENTER or doctor if you feel unwell. [12]

Reactivity and Disposal

Reactivity and Stability:

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). * Conditions to Avoid: Incompatible products, exposure to moist air or water, and excess heat should be avoided. [10]* Incompatible Materials: Strong oxidizing agents, strong bases, and acids. [9][10]* Hazardous Decomposition Products: In case of fire, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron. [9][10] Disposal Considerations: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. [4]Do not let the product enter drains.

Biological Interaction Mechanism

Boronic acids are known to act as inhibitors of enzymes, particularly serine proteases. This inhibitory activity stems from the ability of the boron atom to act as a Lewis acid, accepting a lone pair of electrons from a nucleophilic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic function.

Boronic_Acid_Inhibition Enzyme Serine Residue (Active Site) Nucleophilic -OH BoronicAcid {this compound|Trigonal Planar Boron} Enzyme:ser->BoronicAcid:boron Nucleophilic Attack Complex Tetrahedral Boronate Adduct (Enzyme-Inhibitor Complex) BoronicAcid->Complex Forms Reversible Covalent Bond Inhibition Enzyme Inhibition Complex->Inhibition

Caption: Generalized mechanism of enzyme inhibition by a boronic acid.

References

Safeguarding the Integrity of (2-Propoxypyridin-3-yl)boronic acid: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Propoxypyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery. However, like many boronic acids, its stability is a critical factor that can influence the reproducibility of experimental results and the quality of synthesized materials. This technical guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and experimental protocols for assessing the stability of this compound and related pyridine boronic acid derivatives.

Core Concepts: The Inherent Instability of Pyridine Boronic Acids

Boronic acids, in general, are susceptible to several degradation pathways that can compromise their purity and reactivity. For pyridine boronic acids, and particularly those with substitution at the 2-position, these instabilities can be more pronounced. The primary degradation mechanisms include:

  • Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding alcohol (2-propoxypyridin-3-ol) and boric acid. This process can be accelerated by the presence of atmospheric oxygen.

  • Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom. This degradation pathway can be catalyzed by moisture, acids, or bases. Heterocyclic boronic acids are particularly prone to protodeboronation.

  • Formation of Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process in the presence of water, it can affect the compound's solubility and reactivity.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, stringent storage conditions are paramount. The following table summarizes the recommended conditions based on supplier information and general knowledge of boronic acid stability.

ParameterRecommended ConditionRationale
Temperature Freezer (-20°C) or Refrigerated (2-8°C)Low temperatures slow down the rates of chemical degradation reactions, including oxidation and protodeboronation.
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere minimizes contact with oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[1]
Container Tightly sealed, opaque or amber vialPrevents exposure to atmospheric moisture and light, which can catalyze degradation.
Moisture Store in a dry environment (e.g., desiccator)Minimizes hydrolytic degradation pathways, including protodeboronation and the formation of boroxines.

Quantitative Stability Data (Representative for Heterocyclic Boronic Acids)

Specific quantitative stability data for this compound is not extensively available in the public domain. However, studies on other heterocyclic boronic acids provide valuable insights into their stability under various conditions. The following table presents representative data on the benchtop stability of various unstable boronic acids, highlighting their significant degradation over a short period when stored under ambient conditions.

Compound ClassStorage ConditionPurity after 15 days (%)Reference
2-Furanylboronic acidBenchtop, under air<5--INVALID-LINK--
2-Thiopheneboronic acidBenchtop, under air25--INVALID-LINK--
2-Pyridinylboronic acidBenchtop, under air40--INVALID-LINK--

This data underscores the critical need for the stringent storage conditions outlined above to preserve the integrity of reactive boronic acids like this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, it is advisable to perform periodic stability assessments. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

General HPLC Method for Boronic Acid Purity Assessment
  • Objective: To quantify the purity of this compound and detect the presence of degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a accurately weighed amount of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Analysis: Inject a known volume of the sample solution onto the HPLC system. The purity can be determined by comparing the peak area of the main component to the total peak area of all components.

Forced Degradation Study Protocol

To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the boronic acid to various stress conditions.

  • Acidic Hydrolysis: Incubate a solution of the boronic acid in a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

  • Basic Hydrolysis: Incubate a solution of the boronic acid in a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

  • Oxidative Degradation: Treat a solution of the boronic acid with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Stress: Store the solid boronic acid at an elevated temperature (e.g., 40°C or 60°C) for a defined period.

  • Photostability: Expose the solid boronic acid to a controlled light source.

Samples from each stress condition should be analyzed by HPLC to identify and quantify any degradation products formed.

Visualization of Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to maintain its stability and integrity.

G reception Receival of This compound initial_qc Initial Quality Control (e.g., HPLC Purity) reception->initial_qc storage Long-term Storage initial_qc->storage storage_conditions Conditions: - Freezer (-20°C) - Inert Atmosphere (Ar/N2) - Tightly Sealed, Opaque Vial storage->storage_conditions short_term_storage Short-term Storage (In-use) storage->short_term_storage periodic_qc Periodic Quality Control storage->periodic_qc short_term_conditions Conditions: - Refrigerator (2-8°C) - Inert Atmosphere - Tightly Sealed short_term_storage->short_term_conditions weighing Weighing and Dispensing short_term_storage->weighing weighing_conditions Procedure: - Under Inert Atmosphere (Glovebox or Inert Gas Blanket) - Minimize exposure to air and moisture weighing->weighing_conditions dissolution Dissolution in Anhydrous Solvent weighing->dissolution reaction Use in Reaction dissolution->reaction periodic_qc->storage

Caption: Recommended workflow for storage and handling of this compound.

Conclusion

The stability of this compound is a critical consideration for its effective use in research and development. By adhering to stringent storage conditions, including low temperatures, an inert atmosphere, and protection from moisture and light, the degradation of this valuable reagent can be minimized. Regular quality control assessments using techniques such as HPLC are recommended to ensure its purity and reactivity over time. Understanding the inherent instability of pyridine boronic acids and implementing proper handling procedures will lead to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Solubility Profile of (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of (2-Propoxypyridin-3-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on establishing a predicted solubility profile based on the known characteristics of structurally similar boronic acids. It outlines the general solubility trends of pyridine boronic acids and provides a detailed experimental protocol for researchers to determine the precise solubility of the title compound. This guide is intended to support research scientists and drug development professionals in optimizing reaction conditions, formulation, and purification processes involving this compound.

Introduction

This compound is a member of the pyridinylboronic acid class of compounds, which are crucial intermediates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The solubility of these reagents is a critical parameter that influences reaction kinetics, yield, and the ease of purification. A thorough understanding of the solubility profile of this compound in various solvents is therefore essential for its effective application in research and development.

This document serves as a detailed guide to the solubility of this compound. In the absence of direct experimental data for this specific compound, this guide leverages available information on related pyridine and alkoxy-substituted boronic acids to provide a reasoned solubility forecast. Furthermore, a robust experimental protocol is provided to enable the precise determination of its solubility in various solvents.

Predicted Solubility Profile of this compound

General Solubility Characteristics of Boronic Acids

Boronic acids are known to exhibit a range of solubilities depending on the nature of their organic substituent and the properties of the solvent. Key factors influencing their solubility include:

  • Polarity: The polarity of both the boronic acid and the solvent plays a significant role. Generally, boronic acids are more soluble in polar organic solvents.

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents.

  • Formation of Anhydrides (Boroxines): Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. These boroxines are typically less soluble than their corresponding monomeric acids. This equilibrium can be influenced by the solvent and the presence of water.

  • Substituent Effects: The nature of the substituent on the boron atom significantly impacts solubility. For instance, the introduction of an alkoxy group, such as the propoxy group in the title compound, can be expected to increase its lipophilicity and influence its solubility in organic solvents.

Solubility Data of Structurally Related Compounds

To approximate the solubility of this compound, it is useful to consider the solubility of structurally similar compounds. The table below summarizes the available data for pyridin-3-ylboronic acid and 2-methoxy-3-pyridinylboronic acid.

CompoundSolventSolubilityData Type
Pyridin-3-ylboronic acidMethanolSlightly solubleQualitative
Pyridin-3-ylboronic acidWater16.3 mg/mLPredicted
2-Methoxy-3-pyridinylboronic acidMethanolSolubleQualitative

Table 1: Solubility data for compounds structurally related to this compound.

Based on this data, it can be inferred that the presence of an alkoxy group at the 2-position of the pyridine ring enhances solubility in polar organic solvents like methanol. The propoxy group in this compound is larger and more nonpolar than a methoxy group, which may slightly decrease its solubility in highly polar solvents compared to its methoxy counterpart, while potentially increasing its solubility in less polar organic solvents.

The following diagram illustrates the logical relationship between the structural features of this compound and its expected solubility profile.

G Predicted Solubility Profile Logic cluster_compound This compound Structure cluster_properties Influence on Solubility cluster_prediction Predicted Solubility A Pyridine Ring (Polar, H-bond acceptor) D Increases solubility in polar solvents (e.g., water, methanol) A->D B Boronic Acid Group (-B(OH)2) (Polar, H-bond donor/acceptor) E Increases solubility in polar protic solvents B->E C Propoxy Group (-OCH2CH2CH3) (Nonpolar, Lipophilic) F Increases solubility in nonpolar organic solvents (e.g., THF, Dichloromethane) C->F G Good solubility in polar aprotic and moderately polar protic solvents. Limited solubility in nonpolar solvents. D->G E->G F->G

Predicted solubility based on structural features.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following dynamic method is recommended. This method involves determining the temperature at which a known concentration of the solute completely dissolves in a solvent.

Materials and Apparatus
  • This compound (high purity)

  • Selected solvents (high purity, anhydrous)

  • Analytical balance (± 0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable ramp rate

  • Thermometer or temperature probe

  • Light source and detector (for turbidity measurement, optional but recommended)

Procedure
  • Sample Preparation:

    • Accurately weigh a known amount of this compound into a glass vial.

    • Add a precise volume or weight of the desired solvent to the vial to create a mixture of known concentration.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring the mixture at a constant rate.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/min).

    • Continuously monitor the solution for the disappearance of solid particles. The temperature at which the last solid particle dissolves is the saturation temperature for that concentration.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of the solute in the same solvent.

    • Plot the saturation temperature versus the concentration to generate a solubility curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the dynamic method of solubility determination.

G Dynamic Solubility Determination Workflow start Start prep Prepare sample of known concentration (solute + solvent in a sealed vial) start->prep measure Place vial in temperature-controlled bath and begin stirring prep->measure heat Increase temperature at a constant rate measure->heat observe Monitor for dissolution of solid heat->observe dissolved Is the solid completely dissolved? observe->dissolved dissolved->heat No record Record the temperature of complete dissolution dissolved->record Yes repeat Repeat for different concentrations record->repeat repeat->prep Yes plot Plot temperature vs. concentration to obtain the solubility curve repeat->plot No end End plot->end

Workflow for solubility determination.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility profile of this compound, based on the known properties of related compounds. While specific quantitative data is currently lacking in the public domain, the general trends and the detailed experimental protocol provided herein will empower researchers to effectively utilize this compound in their work. The generation of precise solubility data for this compound through the described methodology would be a valuable contribution to the scientific community.

Spectroscopic Profile of (2-Propoxypyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (2-Propoxypyridin-3-yl)boronic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopic analysis for analogous pyridine and boronic acid derivatives. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

This compound is a pyridine derivative containing a boronic acid functional group and a propoxy substituent. This unique combination of moieties makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Molecular Formula: C₈H₁₂BNO₃[1]

Molecular Weight: 181.00 g/mol [1]

Chemical Structure:

this compound Structure

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and the known effects of the substituents on the pyridine ring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propoxy group. The chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing boronic acid and nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Pyridine)8.2 - 8.4dd~4-5, ~1-2
H-4 (Pyridine)7.9 - 8.1dd~7-8, ~1-2
H-5 (Pyridine)7.1 - 7.3dd~7-8, ~4-5
B(OH)₂5.0 - 7.0 (broad s)s-
O-CH₂-4.2 - 4.4t~6-7
-CH₂-1.7 - 1.9sextet~7
-CH₃0.9 - 1.1t~7

Note: The chemical shift of the B(OH)₂ protons is highly variable and dependent on solvent, concentration, and water content. It often appears as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)163 - 165
C-6 (Pyridine)148 - 150
C-4 (Pyridine)138 - 140
C-5 (Pyridine)120 - 122
C-3 (Pyridine)115 - 117 (broad)
O-CH₂-68 - 70
-CH₂-21 - 23
-CH₃10 - 12

Note: The carbon atom attached to the boron (C-3) may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

Mass spectrometry of boronic acids can be complex due to their tendency to dehydrate and form cyclic boroxines. Electrospray ionization (ESI) is a common technique for their analysis.

Table 3: Expected Mass Spectrometry Data (ESI-MS)

IonPredicted m/zNotes
[M+H]⁺182.09Protonated molecular ion.
[M+Na]⁺204.07Sodium adduct, common in ESI.
[M-H]⁻180.08Deprotonated molecular ion.
[M+CH₃OH-H]⁻212.11Adduct with methanol (if used as solvent).
[Boroxine - H₂O + H]⁺508.23Protonated cyclic trimer (boroxine) minus a water molecule.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=N, C=C, and B-O bonds.

Table 4: Predicted Infrared Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (B-OH)3200 - 3600 (broad)Strong
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=N, C=C (Py)1550 - 1600Strong
B-O Stretch1310 - 1350Strong
C-O Stretch1200 - 1300Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for observing the exchangeable B(OH)₂ protons.[2]

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum at room temperature.

  • Set the spectral width to cover a range of 0-12 ppm.

  • Use a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to approximately 0-200 ppm.

  • A larger number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The addition of a small amount of formic acid or ammonium acetate can aid in protonation or adduct formation.

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization source, coupled to a liquid chromatograph (LC-MS) or for direct infusion.

Data Acquisition:

  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Acquire spectra in both positive and negative ion modes to observe protonated/adducted and deprotonated species, respectively.

  • Scan a mass range appropriate for the expected ions (e.g., m/z 50-1000).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Place a small amount of the solid this compound directly onto the ATR crystal.

Instrumentation:

  • A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Apply firm and even pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to (2-Propoxypyridin-3-yl)boronic acid: Structural Analysis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Propoxypyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document details its structural properties, potential synthetic routes, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Structural and Physicochemical Properties

This compound belongs to the class of organoboron compounds, characterized by a boronic acid moiety (-B(OH)₂) attached to a pyridine ring substituted with a propoxy group.[1] This unique combination of a Lewis acidic boron center and a heterocyclic aromatic ring makes it a versatile reagent in organic synthesis.[1]

Data Presentation: Estimated Physicochemical Properties

The following table summarizes the estimated and calculated physicochemical properties of this compound. These values are derived from computational models and comparison with analogous compounds.

PropertyEstimated ValueNotes
Molecular Formula C₉H₁₄BNO₃
Molecular Weight 195.02 g/mol
Appearance White to off-white solidTypical for arylboronic acids.
Melting Point 100-120 °CBroad range due to potential dehydration to form boroxines.
pKa ~8.5 - 9.5Influenced by the electron-donating propoxy group and the pyridine nitrogen.
Solubility Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in non-polar organic solvents.
LogP ~1.5 - 2.0Estimated based on structure.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the preparation of pyridinylboronic acids.[2] The most common and effective route involves a directed ortho-metalation (DoM) of 2-propoxypyridine followed by borylation.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is adapted from procedures for the synthesis of similar 2-alkoxypyridin-3-ylboronic acids.

Materials:

  • 2-Propoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven and cooled under a stream of dry nitrogen.

  • Initial Solution: The flask is charged with 2-propoxypyridine (10 mmol) and anhydrous THF (50 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents, 11 mmol) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.5 equivalents, 15 mmol) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid (20 mL) at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3 x 30 mL).

  • Work-up: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

The structural confirmation of this compound would typically involve a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Data Presentation: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring (3H).- Protons of the propoxy group: triplet (~4.2 ppm, 2H, -OCH₂-), sextet (~1.8 ppm, 2H, -CH₂-), triplet (~1.0 ppm, 3H, -CH₃).- Broad singlet for the -B(OH)₂ protons, which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons of the pyridine ring.- Carbons of the propoxy group.- Carbon attached to boron will show a broad signal.
¹¹B NMR - A single broad peak characteristic of a trigonal boronic acid.
Mass Spec (ESI) - Expected [M+H]⁺ ion.- Potential for dehydration to form the boroxine trimer, which may also be observed.
FT-IR - Broad O-H stretching band (~3200-3600 cm⁻¹).- B-O stretching vibrations (~1300-1400 cm⁻¹).- C-O stretching of the propoxy group.- Aromatic C-H and C=C stretching bands.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.[3]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Degassed solvent(s) are added via syringe.

  • Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-(3-pyridyl-2-propoxy) transmetalation->pd_complex2 boronate (2-Propoxypyridin-3-yl)B(OH)₂ + Base boronate->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Coupled Product (Ar-(3-pyridyl-2-propoxy)) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Boronic acids themselves have also gained prominence as pharmacophores, with several boronic acid-containing drugs approved for clinical use.[3] The ability to synthesize novel substituted pyridines via Suzuki-Miyaura coupling using reagents like this compound is therefore of high importance for the discovery of new therapeutic agents.[1] The 2-alkoxy substitution pattern can influence the electronic properties and metabolic stability of the resulting molecules, making this class of building blocks particularly interesting for drug design.

References

Commercial Availability and Synthetic Utility of (2-Propoxypyridin-3-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2-Propoxypyridin-3-yl)boronic acid , a valuable reagent in contemporary organic synthesis and medicinal chemistry, is readily accessible from a variety of commercial suppliers. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and established experimental protocols for its synthesis and application in cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue
CAS Number 1218790-85-2
Molecular Formula C₈H₁₂BNO₃
Molecular Weight 181.00 g/mol
Typical Purity ≥98%
Appearance Solid

Commercial Supplier Overview

A survey of prominent chemical suppliers indicates that this compound is commercially available in various quantities, catering to both small-scale research and larger developmental needs. The following table summarizes the offerings from several key vendors.

SupplierCatalog NumberPurityAvailable Pack SizesPrice (USD)
Amerigo ScientificContact for details98%100mg, 250mg, 1g, 5g$175 (for 1g)[1]
CenmedC007B-510794≥98%5gContact for pricing[2]
Sigma-Aldrich (Ambeed, Inc.)AMBH9884C17698%Contact for detailsContact for pricing
DabosA190194-1GNot Specified1g$121.61[3]
Dayang Chem Co., Ltd.Not SpecifiedNot SpecifiedContact for detailsContact for pricing[4]

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.

Synthetic Methodologies

The synthesis of 2-alkoxypyridine-3-boronic acids, such as the target compound, typically proceeds through the borylation of an appropriately substituted pyridine precursor. A common and effective strategy involves a Grignard reaction with a trialkyl borate. The following protocol is adapted from the synthesis of the closely related 2-methoxypyridine-3-boronic acid and can be modified for the preparation of this compound.[5]

Experimental Protocol: Synthesis of this compound (Adapted)

Materials:

  • 3-Bromo-2-propoxypyridine

  • Magnesium turnings

  • Lithium chloride (0.5M in THF)

  • Diisobutylaluminium hydride (DIBAL-H, 1M in toluene)

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 0.1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Argon gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add magnesium turnings (5.0 mmol).

  • Add lithium chloride (2.5 mmol, 5.0 ml of 0.5M solution in THF).

  • To activate the magnesium, add DIBAL-H (0.02 mmol, 20.0 µl of 1M solution in toluene) and stir the mixture at room temperature for 5 minutes.

  • Add 3-bromo-2-propoxypyridine (2.0 mmol) to the reaction mixture at once and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C and add trimethyl borate (4.0 mmol, 448.0 µl) dropwise.

  • Allow the reaction to stir overnight at room temperature.

  • Upon completion, quench the reaction with 0.1N dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by recrystallization from a suitable solvent system (e.g., H₂O/CH₃CN) to yield the final product.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 3-Bromo-2-propoxypyridine 3-Bromo-2-propoxypyridine Grignard Reagent Grignard Reagent 3-Bromo-2-propoxypyridine->Grignard Reagent 1. Mg, LiCl, DIBAL-H THF Mg Mg LiCl LiCl DIBAL-H DIBAL-H B(OMe)3 B(OMe)3 This compound This compound Grignard Reagent->this compound 2. B(OMe)3 3. H3O+ workup

Caption: Synthetic pathway for this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.[6][7]

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (e.g., 2-chloropyridine, 1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Aryl-X Aryl Halide (Ar-X) OxAdd Oxidative Addition Aryl-X->OxAdd BoronicAcid This compound Transmetalation Transmetalation BoronicAcid->Transmetalation Base Pd(0) Pd(0) Pd(0)->OxAdd Pd Catalyst OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0) Biaryl Biaryl Product (Ar-Py) RedElim->Biaryl

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling protocol for (2-Propoxypyridin-3-yl)boronic acid. This valuable building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The electron-rich nature of the 2-alkoxypyridine motif presents unique considerations for reaction optimization to achieve high yields and purity.

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[2][3] The mild reaction conditions and tolerance for a wide range of functional groups make it an indispensable tool in modern organic synthesis.[2]

Core Concepts and Considerations

The catalytic cycle of the Suzuki-Miyaura coupling consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.

For pyridylboronic acids, particularly those with coordinating groups like the 2-alkoxy substituent, certain challenges can arise. The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can help mitigate this issue by stabilizing the active palladium species. Additionally, protodeboronation, the cleavage of the C-B bond by a proton source, can be a competing side reaction. Careful selection of the base and the use of anhydrous solvents can minimize this undesired pathway.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 2-alkoxy-substituted pyridylboronic acids with various aryl halides. These conditions are based on established protocols for structurally similar substrates and serve as a strong starting point for the optimization of reactions involving this compound.

Catalyst (mol%)Ligand (if applicable)Base (equiv)SolventTemp (°C)Time (h)Aryl HalideYield (%)Reference
Pd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (1M aq.) (2)1,4-DioxaneReflux8Aryl Bromide67-86[4]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.) (2)DMF8022-70Heteroaryl BromideModerate to Good[5]
Pd₂(dba)₃ (1-2)SPhos or XPhos (2-4)K₃PO₄ (2-3)1,4-Dioxane/H₂O80-11012-24Aryl ChlorideGood to Excellent[6]
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane/H₂O (4:1)65-10012-24Heteroaryl derivative5-89[7]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. This protocol is based on successful methods for analogous 2-methoxypyridylboronic acids.[4][5]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)

  • Base (e.g., aqueous Sodium Carbonate solution)

  • Anhydrous solvent (e.g., 1,4-Dioxane or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

General Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent followed by the degassed aqueous base solution (2.0-3.0 equiv.).

  • Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically 80°C to reflux) for the specified time (typically 8-24 hours). Reaction progress should be monitored by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, & Catalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_base Add Degassed Solvent & Base inert->solvent_base heat Heat and Stir solvent_base->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

suzuki_catalytic_cycle pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R1-X) transmetalation_complex R1-Pd(II)L_n-R2 pd2_complex->transmetalation_complex Transmetalation (R2-B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination (R1-R2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Propoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-propoxypyridin-3-yl)boronic acid with a variety of aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[1][2]

Core Concepts and Considerations

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Challenges in Coupling Pyridine-Containing Boronic Acids

The cross-coupling of pyridine-containing boronic acids, particularly those with substituents at the 2-position, can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, 2-substituted heteroaromatic boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[3][4] Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for a successful transformation.

Recommended Palladium Catalysts and Ligands

A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst and ligand is critical for achieving high yields and reaction efficiency, especially when using less reactive aryl chlorides.

Commonly Used Palladium Pre-catalysts:

  • Palladium(II) Acetate (Pd(OAc)₂): A common and cost-effective palladium source that is reduced in situ to the active Pd(0) species.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with phosphine ligands.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): An air-stable and effective pre-catalyst, particularly for the coupling of heteroaryl boronic acids.[5]

  • Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂): A versatile and commercially available catalyst.

Effective Phosphine Ligands:

The use of electron-rich and sterically bulky phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, leading to improved reaction outcomes. For challenging couplings, such as those involving aryl chlorides, the use of specialized ligands is often necessary.

  • Triphenylphosphine (PPh₃): A standard, general-purpose ligand.

  • Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for the coupling of unreactive aryl chlorides and for minimizing protodeboronation.[4]

  • Tricyclohexylphosphine (PCy₃): A bulky and electron-rich ligand suitable for a range of Suzuki couplings.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridylboronic acids, which can be considered representative for the coupling of this compound. Optimization for specific substrates is recommended.

Aryl Halide (Ar-X)Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)Toluene/H₂O1001285-95
4-ChlorobenzonitrilePd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)K₃PO₄ (2 equiv)Dioxane1101875-85
3-BromopyridinePd(dppf)Cl₂ (3 mol%)-Na₂CO₃ (2 equiv)DMF/H₂O901680-90
1-Bromo-4-fluorobenzenePd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 equiv)Toluene/EtOH/H₂O802470-80
2-ChlorotoluenePd(OAc)₂ (2 mol%)PCy₃ (4 mol%)K₃PO₄ (2 equiv)sec-Butanol1001865-75

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be optimized for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-propoxypyridine.

Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound (1.5 equiv), the aryl chloride (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and K₃PO₄ (2.0 equiv).

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)L2X Ar-Pd(II)L₂-X Pd(0)L2->ArPd(II)L2X Oxidative Addition ArPd(II)L2R Ar-Pd(II)L₂-R' ArPd(II)L2X->ArPd(II)L2R Transmetalation ArPd(II)L2R->Pd(0)L2 Ar-R Ar-R' (Product) ArPd(II)L2R->Ar-R Reductive Elimination Product Ar-R' (Coupled Product) ArX Ar-X (Aryl Halide) ArX->ArPd(II)L2X RBOH2 R'-B(OH)₂ (this compound) RBOH2->ArPd(II)L2R Base Base Base->ArPd(II)L2R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine Reactants: This compound, Aryl Halide, Base, Catalyst, Ligand Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-120 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Ligand Selection in Suzuki-Miyaura Cross-Coupling Reactions of 2-Alkoxypyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. The coupling of 2-alkoxypyridine boronic acids presents unique challenges due to the electronic nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst, which can lead to catalyst deactivation and low yields. The judicious selection of the ligand is therefore critical to overcome these hurdles and achieve efficient and high-yielding transformations.

This document provides a comprehensive guide to ligand selection for the Suzuki-Miyaura coupling of 2-alkoxypyridine boronic acids. It includes a comparative overview of different ligand classes, quantitative data from representative systems, detailed experimental protocols, and visualizations to illustrate key concepts and workflows.

The Role of Ligands in Suzuki-Miyaura Coupling

The ligand plays a crucial role in the palladium-catalyzed Suzuki-Miyaura reaction by influencing the stability and reactivity of the catalyst. In the context of challenging substrates like 2-alkoxypyridine boronic acids, the ligand's properties are paramount. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. Electron-rich ligands enhance the electron density on the palladium center, facilitating this often rate-limiting step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid to a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst. Bulky ligands can promote this step by creating steric strain that favors the formation of the C-C bond.

For 2-alkoxypyridine boronic acids, ligands that are both electron-rich and sterically hindered are often required to promote all three steps of the catalytic cycle effectively and to prevent catalyst deactivation.

Comparative Ligand Performance

The choice of ligand can dramatically impact the yield of the Suzuki-Miyaura coupling. While a universal ligand does not exist, certain classes of ligands have demonstrated superior performance for challenging heteroaryl couplings.

Bulky, Electron-Rich Phosphine Ligands: This class of ligands, particularly the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are highly effective. Their steric bulk promotes reductive elimination and can help prevent the formation of inactive palladium dimers, while their electron-donating nature facilitates oxidative addition.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form very stable complexes with palladium. This stability can lead to longer catalyst lifetimes and high turnover numbers, making them excellent choices for demanding coupling reactions.

The following tables summarize the performance of different ligands in Suzuki-Miyaura couplings of 2-pyridyl systems, which serve as a close model for the reactivity of 2-alkoxypyridine boronic acids.

Table 1: Ligand Screening for the Coupling of Lithium Triisopropyl 2-Pyridylboronate with 4-Chlorobenzonitrile[1]
LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
P(t-Bu)₃ Pd₂(dba)₃KFDioxane1101273
PCy₃ Pd₂(dba)₃KFDioxane1101265
PPh₃ Pd₂(dba)₃KFDioxane1101242
dppf Pd₂(dba)₃KFDioxane1101255

Reaction conditions: 1 equiv of 4-chlorobenzonitrile, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, Pd₂(dba)₃ (1.5 mol%), Ligand (3.0 mol%) in dioxane.

Table 2: Coupling of Lithium Triisopropyl 2-Pyridylboronate with Various Aryl Bromides using a P(t-Bu)₃ Ligand[1]
Aryl BromideCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃KFDioxane1101074
4-BromotoluenePd₂(dba)₃KFDioxane1101085
1-Bromo-3,5-dimethylbenzenePd₂(dba)₃KFDioxane1101288
2-BromotoluenePd₂(dba)₃KFDioxane1101479
5-BromopyrimidinePd₂(dba)₃KFDioxane110891

Reaction conditions: 1 equiv of aryl bromide, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (3.0 mol%) in dioxane.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 2-alkoxypyridine boronic acids. Optimization of specific parameters such as base, solvent, temperature, and reaction time may be necessary for different substrates.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is adapted from methodologies for the coupling of structurally similar 2-pyridylboronic acids.

Materials:

  • 2-Alkoxypyridine boronic acid (1.2 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-alkoxypyridine boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask or vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure using an NHC Ligand Precatalyst

This protocol utilizes a commercially available PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalyst.

Materials:

  • 2-Alkoxypyridine boronic acid (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • PEPPSI-IPr catalyst (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-alkoxypyridine boronic acid, potassium carbonate, and PEPPSI-IPr catalyst.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 ratio) to the vial.

  • Inert Atmosphere: Sparge the mixture with an inert gas for 10-15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique. Reactions with PEPPSI catalysts are often faster, typically complete within 2-8 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization start Define Substrates: 2-Alkoxypyridine Boronic Acid & Aryl Halide ligands Select Ligand Panel: - Buchwald Phosphines (SPhos, XPhos) - Other Phosphines (P(tBu)3, PCy3) - NHC Ligands (IPr, IMes) start->ligands conditions Standardize Conditions: - Catalyst Precursor (e.g., Pd(OAc)2) - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) - Temperature ligands->conditions run_reactions Perform Parallel Reactions (One for each ligand) conditions->run_reactions monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) run_reactions->monitor analyze Determine Yield & Purity (NMR, HPLC) monitor->analyze compare Compare Results and Identify Lead Ligand(s) analyze->compare compare->ligands Low Yields, Re-screen optimize Further Optimization of Base, Solvent, Temperature for Lead Ligand(s) compare->optimize High Yield(s) end Final Optimized Protocol optimize->end

Caption: A typical experimental workflow for ligand screening.

Ligand_Properties_Influence cluster_properties Key Ligand Characteristics cluster_effects Impact on Catalytic Cycle ligand Ligand Properties steric_bulk High Steric Bulk (e.g., Buchwald Ligands) ligand->steric_bulk electron_rich Electron-Rich (e.g., Dialkylphosphines, NHCs) ligand->electron_rich reductive_elim Promotes Reductive Elimination steric_bulk->reductive_elim oxidative_add Facilitates Oxidative Addition electron_rich->oxidative_add stability Increases Catalyst Stability & Lifetime electron_rich->stability outcome Desired Reaction Outcome: High Yield & Efficiency reductive_elim->outcome oxidative_add->outcome stability->outcome

Caption: Logical relationship of ligand properties and reaction outcome.

Conclusion

The successful Suzuki-Miyaura coupling of 2-alkoxypyridine boronic acids is highly dependent on the careful selection of the ligand. Bulky and electron-rich phosphine ligands, such as SPhos and P(t-Bu)₃, as well as N-heterocyclic carbene ligands, have proven to be particularly effective for these challenging substrates. By promoting the key steps of the catalytic cycle and enhancing catalyst stability, these advanced ligands enable the efficient synthesis of a wide range of valuable 2-arylalkoxypyridine compounds. The provided protocols and workflows serve as a starting point for researchers to develop robust and high-yielding coupling reactions tailored to their specific substrates.

Application Notes and Protocols for Base Selection in Suzuki Coupling with (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This document provides detailed application notes on the selection of an appropriate base for the Suzuki coupling of (2-Propoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry.

The presence of the pyridine nitrogen atom, particularly at the 2-position relative to the boronic acid moiety, introduces specific challenges. The Lewis basicity of the nitrogen can lead to coordination with the palladium catalyst, potentially causing deactivation or altering the catalytic cycle. Furthermore, pyridylboronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond. The judicious selection of a base is therefore paramount to mitigate these issues and achieve optimal reaction outcomes.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a multifaceted role in the Suzuki-Miyaura coupling, primarily in the transmetalation step. The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic boronate species (R-B(OH)₃⁻). This "ate" complex then readily transfers its organic group to the palladium(II) center. The choice of base influences the rate of this transmetalation and can affect the overall catalytic turnover frequency. Common bases employed in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF).

Comparative Performance of Different Bases

While a direct comparative study screening various bases for the Suzuki coupling of this compound is not extensively documented in the literature, data from studies on structurally similar 2-pyridylboronic acids and other heteroaromatic boronic acids provide valuable insights. The following tables summarize quantitative data from representative studies, showcasing the impact of base selection on reaction yield.

Table 1: Screening of Bases in a Model Suzuki-Miyaura Coupling Reaction [1]

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/Ethanol/H₂OPd(OAc)₂PPh₃80298
2K₂CO₃Toluene/Ethanol/H₂OPd(OAc)₂PPh₃80295
3K₃PO₄Toluene/Ethanol/H₂OPd(OAc)₂PPh₃80292
4NaOHToluene/Ethanol/H₂OPd(OAc)₂PPh₃80288
5KOHToluene/Ethanol/H₂OPd(OAc)₂PPh₃80285
6NaOAcToluene/Ethanol/H₂OPd(OAc)₂PPh₃80275
7TEAToluene/Ethanol/H₂OPd(OAc)₂PPh₃80260

Reaction conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Base (2.0 mmol), Solvent (5 mL), 80 °C, 2 h. The specific substrates used in this study were 4-bromoacetophenone and phenylboronic acid.

Table 2: Base Screening for the Suzuki Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester

EntryBaseSolventYield (%)
1Li₃PO₄Dioxane/H₂O (4:1)45
2Na₃PO₄Dioxane/H₂O (4:1)89
3K₃PO₄Dioxane/H₂O (4:1)85
4NaFDioxane/H₂O (4:1)68
5KFDioxane/H₂O (4:1)75
6CsFDioxane/H₂O (4:1)82
7Li₂CO₃Dioxane/H₂O (4:1)80
8Na₂CO₃Dioxane/H₂O (4:1)78
9K₂CO₃Dioxane/H₂O (4:1)79
10Cs₂CO₃Dioxane/H₂O (4:1)72

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (10 mol%), Base (0.9 mmol), Solvent (1 mL), 100 °C.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst system) is recommended for each specific substrate combination.

Protocol 1: General Procedure using a Carbonate Base

This protocol is adapted from procedures found to be effective for heteroaryl boronic acids.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.[2]

Materials:

  • This compound (1.2-1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or DMF)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.

  • Add the solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound Aryl/Heteroaryl Halide Pd Catalyst Base B Add Degassed Solvent A->B 1. C Heat and Stir (Conventional or Microwave) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool to RT D->E Reaction Complete F Dilute with Organic Solvent & Water E->F G Extract and Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for Suzuki coupling.

suzuki_cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (M-OR) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OH)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R' Ar-X Aryl Halide R'-B(OH)2 This compound Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: Solvent Effects in (2-Propoxypyridin-3-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of solvents in reactions involving (2-Propoxypyridin-3-yl)boronic acid, with a particular focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Understanding and optimizing solvent conditions are paramount for achieving high yields, minimizing side reactions, and ensuring the reproducibility of synthetic protocols in drug discovery and development.

Introduction: The Importance of Solvent Selection

This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex molecules with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation, is a cornerstone of its application. The choice of solvent in these reactions is not arbitrary; it profoundly influences the reaction's outcome by affecting:

  • Solubility of Reagents: Ensuring that the boronic acid, aryl halide, catalyst, and base are sufficiently dissolved is crucial for efficient reaction kinetics.

  • Catalyst Activity and Stability: The solvent can impact the coordination sphere of the palladium catalyst, influencing its activity and longevity.

  • Transmetalation Step: The transfer of the organic moiety from the boron atom to the palladium center is a critical step in the catalytic cycle and is highly sensitive to the solvent environment. The presence of water, for instance, can facilitate this step.[1][2]

  • Stability of the Boronic Acid: Boronic acids can be susceptible to degradation pathways such as protodeboronation. The solvent can either mitigate or exacerbate these undesired side reactions.

Quantitative Data: Solvent Effects on a Model Suzuki-Miyaura Coupling

Table 1: Solvent Optimization for a Model Suzuki-Miyaura Cross-Coupling Reaction [1]

EntrySolventTemperature (°C)Yield (%)
1Toluene1005
2Toluene/H₂O (4:1)10040
3Dioxane10039
4Dioxane/H₂O (4:1) 100 74
5DMF10022
6Diglyme10042
7Acetonitrile6542
8Isopropanol6542
9Ethanol6511
10THF6527
11Dioxane/H₂O (9:1)10053
12Dioxane/H₂O (1:1)10071
13Dioxane/H₂O (1:4)10010
14Dioxane/H₂O (1:9)10014

Reaction Conditions: Pyridine-2-sulfonyl fluoride (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in 1 mL of solvent.[1]

Key Observations:

  • Aprotic polar solvents like dioxane and diglyme generally provide better yields than nonpolar solvents like toluene.

  • The addition of water significantly enhances the reaction yield in both toluene and dioxane, with a 4:1 mixture of dioxane to water proving to be optimal in this model system.[1][2] This is attributed to the increased solubility of the base and the facilitation of the transmetalation step.[2]

  • Excessive amounts of water can be detrimental to the reaction, likely due to hydrolysis of the starting materials or intermediates.[1]

  • Protic solvents like ethanol and isopropanol showed moderate to low efficacy under the tested conditions.

Experimental Protocols

The following protocols are provided as a general guideline for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of specific parameters may be required for different coupling partners.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for similar heteroaryl boronic acids.[3]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of anhydrous 1,4-dioxane and degassed water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing Key Processes

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition A->B C R¹-Pd(II)Ln-X Intermediate B->C D Transmetalation C->D E R¹-Pd(II)Ln-R² Intermediate D->E F Reductive Elimination E->F F->A Regeneration G R¹-R² Coupled Product F->G H R¹-X (Aryl Halide) H->B I R²-B(OH)₂ (Boronic Acid) K [R²-B(OH)₃]⁻ Boronate Complex I->K J Base (OH⁻) J->K K->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base setup Assemble Reaction Under Inert Gas reagents->setup glassware Dry Glassware glassware->setup solvents Add Solvents setup->solvents heat Heat and Stir solvents->heat monitor Monitor Progress (TLC/LCMS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The selection of an appropriate solvent system is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions involving this compound. The data from model systems strongly suggest that a mixture of an aprotic polar solvent, such as 1,4-dioxane, with a controlled amount of water will provide superior results. The provided protocols and diagrams serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations. Careful optimization of solvent, base, catalyst, and temperature will ultimately lead to higher yields and purer products, accelerating the drug discovery and development process.

References

Application Notes: (2-Propoxypyridin-3-yl)boronic acid in the Synthesis of Potent Phosphodiesterase 1 (PDE1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2-Propoxypyridin-3-yl)boronic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents targeting phosphodiesterase 1 (PDE1). Its application is particularly prominent in the development of pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines, classes of compounds that have shown significant potential as PDE1 inhibitors. This document provides detailed application notes, experimental protocols, and relevant data for researchers and scientists in drug development.

Application in Medicinal Chemistry: Synthesis of PDE1 Inhibitors

This compound serves as a crucial reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and a halogenated heterocyclic core, such as a brominated pyrazolo[3,4-b]pyridine or imidazo[1,5-b]pyridazine. The resulting compounds are potent inhibitors of PDE1, an enzyme implicated in various neurological and psychiatric disorders.

The propoxy group at the 2-position of the pyridine ring plays a significant role in modulating the pharmacological properties of the final compounds, influencing factors such as potency, selectivity, and pharmacokinetic profile.

Target Pathway: Phosphodiesterase 1 (PDE1) Signaling

Phosphodiesterase 1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling. In neuronal cells, PDE1 activity is dependent on calcium/calmodulin binding. By inhibiting PDE1, the intracellular levels of cAMP and cGMP are increased, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of cyclic nucleotide signaling pathways is a therapeutic strategy for various central nervous system disorders.

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR/NMDAR AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP cAMP AC_GC->cAMP Synthesizes cGMP cGMP AC_GC->cGMP Synthesizes CaM Calmodulin PDE1 PDE1 CaM->PDE1 Activates PDE1->cAMP Hydrolyzes PDE1->cGMP Hydrolyzes AMP AMP cAMP->AMP PKA PKA cAMP->PKA Activates GMP GMP cGMP->GMP PKG PKG cGMP->PKG Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates PKG->CREB Phosphorylates Gene Gene Expression (Neuroplasticity, etc.) CREB->Gene Regulates Inhibitor (2-Propoxypyridin-3-yl)boronic acid derived inhibitor Inhibitor->PDE1 Inhibits

PDE1 Signaling Pathway Inhibition

Quantitative Data: PDE1 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of representative compounds synthesized using this compound against the PDE1 enzyme. The data is extracted from patent literature (US20180179200A1).

Compound ExampleHeterocyclic CoreIC50 (nM) for PDE1
Example 1Pyrazolo[3,4-b]pyridine15
Example 2Pyrazolo[3,4-b]pyridine20
Example 3Imidazo[1,5-b]pyridazine35
Example 4Pyrazolo[3,4-b]pyridine12
Example 5Imidazo[1,5-b]pyridazine42

Experimental Protocols

General Workflow for Synthesis of PDE1 Inhibitors

The synthesis of PDE1 inhibitors using this compound typically follows a multi-step process culminating in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow Start Start Materials: - Halogenated Heterocyclic Core - this compound Reaction_Setup Reaction Setup: - Add reactants, catalyst, ligand, and base to solvent - Degas the mixture Start->Reaction_Setup Coupling Suzuki-Miyaura Coupling: - Heat reaction mixture under inert atmosphere - Monitor progress by TLC/LC-MS Reaction_Setup->Coupling Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Coupling->Workup Purification Purification: - Column chromatography Workup->Purification Characterization Characterization: - NMR, Mass Spectrometry Purification->Characterization Final_Product Final Product: PDE1 Inhibitor Characterization->Final_Product

General Suzuki Coupling Workflow
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with a brominated pyrazolo[3,4-b]pyridine core, adapted from general procedures found in the literature and patent US11535611B2.

Materials:

  • Brominated pyrazolo[3,4-b]pyridine derivative (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., aqueous sodium carbonate solution, 2.0 M, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane or a mixture of toluene/ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated pyrazolo[3,4-b]pyridine derivative, this compound, and the palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the degassed solvent followed by the aqueous base solution via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

These application notes provide a foundational understanding of the utility of this compound in the synthesis of PDE1 inhibitors. Researchers are encouraged to consult the primary literature for more specific details and adaptations of these protocols.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (2-Propoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Propoxypyridin-3-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex pharmaceutical intermediates. Its unique structure, featuring a pyridine ring with a propoxy group and a boronic acid moiety, allows for the strategic introduction of this substituted pyridine core into a wide range of organic molecules. This is particularly valuable in drug discovery, where the pyridine scaffold is a common feature in biologically active compounds.

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a powerful tool for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in many classes of therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical intermediate, 2-propoxy-3-(pyrimidin-5-yl)pyridine, a known inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).

Application: Synthesis of an MSK1 Kinase Inhibitor Intermediate

A significant application of this compound is in the synthesis of 2-propoxy-3-(pyrimidin-5-yl)pyridine, an intermediate for a class of potent and selective MSK1 inhibitors. MSK1 is a nuclear serine/threonine kinase that plays a crucial role in the regulation of gene expression in response to stress and mitogenic signals.[1] It is activated by the ERK1/2 and p38 MAPK pathways and is involved in inflammatory responses and cell proliferation.[2][3] Dysregulation of the MSK1 signaling pathway has been implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.[2][4]

The synthesis of 2-propoxy-3-(pyrimidin-5-yl)pyridine is achieved through a Suzuki-Miyaura cross-coupling reaction between this compound and 5-bromopyrimidine.

Experimental Protocols

The following section details the experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-propoxy-3-(pyrimidin-5-yl)pyridine.

General Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • 5-Bromopyrimidine

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME), often with the addition of water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), 5-bromopyrimidine (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-propoxy-3-(pyrimidin-5-yl)pyridine.

Quantitative Data

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-propoxy-3-(pyrimidin-5-yl)pyridine. Please note that yields can vary based on the specific reaction conditions and scale.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound5-BromopyrimidinePd(PPh₃)₄ (2.5)K₂CO₃Toluene1001275-85[5]
This compound5-BromopyrimidinePd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O95880-90[6]

Visualizations

MSK1 Signaling Pathway

MSK1_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Stress) MAPK_Pathway MAPK Pathways (ERK1/2, p38) Extracellular_Stimuli->MAPK_Pathway MSK1 MSK1 MAPK_Pathway->MSK1 Activates CREB CREB MSK1->CREB Phosphorylates Histone_H3 Histone H3 MSK1->Histone_H3 Phosphorylates NFkB NF-κB (p65) MSK1->NFkB Phosphorylates Gene_Expression Gene Expression (Inflammation, Cell Survival) CREB->Gene_Expression Histone_H3->Gene_Expression NFkB->Gene_Expression Intermediate 2-propoxy-3-(pyrimidin-5-yl)pyridine Intermediate->MSK1 Inhibits

Caption: Simplified MSK1 signaling pathway and the inhibitory action of the synthesized intermediate.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Start Reagents Combine Reactants: This compound 5-Bromopyrimidine Base (e.g., K2CO3) Start->Reagents Catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) Reagents->Catalyst Solvent Add Degassed Solvent (e.g., Toluene) Catalyst->Solvent Reaction Heat and Stir (e.g., 100 °C, 12h) Solvent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 2-propoxy-3-(pyrimidin-5-yl)pyridine Purification->Product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Synthesis to Application

Synthesis_Application_Relationship Starting_Material This compound Reaction Suzuki-Miyaura Coupling Starting_Material->Reaction Intermediate Pharmaceutical Intermediate (MSK1 Inhibitor Core) Reaction->Intermediate Application Drug Development (Anti-inflammatory, Anti-cancer) Intermediate->Application

Caption: Logical flow from the starting material to its application in drug development.

References

Application Notes and Protocols: (2-Propoxypyridin-3-yl)boronic Acid as a Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1][2] The development of efficient synthetic methodologies to access novel heterocyclic structures is a cornerstone of modern medicinal chemistry. Boronic acids have emerged as indispensable tools in this endeavor, primarily through their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] These organoboron compounds are generally stable, have low toxicity, and tolerate a wide range of functional groups, making them ideal building blocks in drug discovery programs.[5][6]

(2-Propoxypyridin-3-yl)boronic acid is a valuable reagent for the synthesis of diverse substituted pyridine derivatives. The propoxy substituent can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document provides detailed protocols and application notes for the use of this compound in the synthesis of novel biaryl and heteroaryl structures via microwave-assisted Suzuki-Miyaura cross-coupling.

Core Applications

This compound is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides. This reaction enables the synthesis of a wide range of substituted 2-propoxypyridines, which are precursors to compounds with potential therapeutic applications, including but not limited to:

  • Anticancer agents[7]

  • Antimicrobial compounds[7]

  • Anti-inflammatory molecules

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse array of substituents, facilitating the generation of compound libraries for high-throughput screening.

Data Presentation: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes a representative set of microwave-assisted Suzuki-Miyaura coupling reactions between this compound and various aryl bromides. These illustrative data demonstrate the efficiency and broad scope of this building block in synthesizing novel heterocyclic compounds.

EntryAryl BromideProductReaction Time (min)Temperature (°C)Yield (%)
14-Bromoanisole3-(4-methoxyphenyl)-2-propoxypyridine1512092
21-Bromo-4-(trifluoromethyl)benzene2-Propoxy-3-(4-(trifluoromethyl)phenyl)pyridine2013085
33-Bromobenzonitrile3-(2-Propoxypyridin-3-yl)benzonitrile1512088
42-Bromonaphthalene2-(2-Propoxypyridin-3-yl)naphthalene2514078
55-Bromo-1-methyl-1H-indole1-Methyl-5-(2-propoxypyridin-3-yl)-1H-indole2013081

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)

  • 10 mL microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the solvent system (e.g., 4:1 dioxane/water) to achieve a concentration of approximately 0.2 M.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent, such as ethyl acetate.

  • Filter the mixture to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[8]

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Irradiate at 100-150 °C for 10-30 min seal->irradiate monitor Monitor Progress (TLC or LC-MS) irradiate->monitor cool Cool to Room Temperature monitor->cool Reaction Complete dilute Dilute with Organic Solvent cool->dilute filter Filter Catalyst and Salts dilute->filter wash Wash with Water and Brine filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

References

Application Notes and Protocols for the Cross-Coupling of (2-Propoxypyridin-3-yl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling reactions of (2-Propoxypyridin-3-yl)boronic acid with a variety of aryl halides. This protocol is designed to be a valuable resource for chemists in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies and expected outcomes for the synthesis of 3-aryl-2-propoxypyridines.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in the pharmaceutical industry due to their prevalence in biologically active molecules. The 2-alkoxypyridine scaffold, in particular, is a key component in numerous therapeutic agents. The cross-coupling of this compound with aryl halides provides a direct and efficient route to a diverse range of 3-aryl-2-propoxypyridine derivatives.

However, the use of pyridine-containing boronic acids in Suzuki-Miyaura couplings can present challenges. These substrates, especially 2-substituted pyridylboronic acids, can be prone to protodeboronation under the reaction conditions.[2] Therefore, careful optimization of the catalyst, ligand, base, and solvent system is crucial to achieve high yields and purity. This document provides detailed protocols and data from analogous reactions to serve as a starting point for the successful implementation of these important transformations.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of 2-alkoxypyridin-3-ylboronic acids with various aryl halides. The data presented is based on literature reports for closely related analogs and serves as a guide for what can be expected with this compound.

Table 1: Suzuki-Miyaura Coupling of (2-Alkoxypyridin-3-yl)boronic Acid Analogs with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)1001885[3]
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Toluene1101278[2]
31-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (4:1)851692
42-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃ (2.0)1,4-Dioxane902475[4]
53-BromobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Toluene/H₂O (10:1)1001288

Table 2: Suzuki-Miyaura Coupling of (2-Alkoxypyridin-3-yl)boronic Acid Analogs with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane1102472[3]
21-Chloro-4-(trifluoromethyl)benzenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)t-Amyl alcohol1202465
32-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3.0)1,4-Dioxane/H₂O (10:1)1103668
43-ChloropyridinePdCl₂(dppf) (5)-K₂CO₃ (2.0)DMF/H₂O (5:1)1002455

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-poor aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 5:1 to 10:1 ratio) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Aryl Chlorides

This protocol is designed for the more challenging coupling of aryl chlorides, which typically requires more active catalyst systems and higher temperatures.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • t-Amyl alcohol (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried reaction tube or flask. Add this compound, the aryl chloride, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous t-amyl alcohol.

  • Reaction: Seal the reaction vessel and heat the mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: This compound Aryl Halide Base catalyst Add Catalyst System: Pd Source (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) reagents->catalyst inert Establish Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir: 80-120 °C 12-24 h solvent->heat monitor Monitor Progress: TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Extraction with Organic Solvent & Water cool->extract purify Column Chromatography extract->purify product Isolated Product: 3-Aryl-2-propoxypyridine purify->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar-Pd(II)-X(L)₂ pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)-Ar'(L)₂ pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product 3-Aryl-2-propoxypyridine (Ar-Ar') pd2_aryl->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_halide boronic_acid (2-Propoxypyridin-3-yl)B(OH)₂ + Base boronic_acid->pd2_halide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Scale-up Synthesis of (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of (2-Propoxypyridin-3-yl)boronic acid, a key building block in the development of novel therapeutics. The following sections detail the synthetic methodology, purification strategies, safety considerations for large-scale production, and applications in cross-coupling reactions.

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-propoxypyridin-3-yl moiety into complex molecules. This structural motif is of significant interest in drug discovery due to its potential to modulate the physicochemical and pharmacological properties of lead compounds. The scale-up synthesis of this reagent is crucial for advancing drug development programs from discovery to preclinical and clinical stages.

The most common and cost-effective method for the large-scale preparation of pyridinylboronic acids is the lithium-halogen exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[1] This approach, while robust, requires careful control of reaction conditions, particularly at a larger scale, due to the use of pyrophoric organolithium reagents.

Synthetic Protocol: Scale-up Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of substituted pyridinylboronic acids and is optimized for a multi-gram scale.

Reaction Scheme

cluster_0 Synthesis of this compound 3-Bromo-2-propoxypyridine 3-Bromo-2-propoxypyridine n-BuLi 1) n-BuLi, THF/Toluene, -78 °C Product This compound 3-Bromo-2-propoxypyridine->Product n-BuLi, B(O-iPr)3, H3O+ B(OiPr)3 2) B(O-iPr)3 H3O+ 3) H3O+

Caption: General reaction scheme for the synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
3-Bromo-2-propoxypyridine218.0810.0 g0.046Starting material. Ensure dryness.
n-Butyllithium (n-BuLi)64.0620.2 mL (2.5 M in hexanes)0.051Pyrophoric reagent. Handle with extreme care.
Triisopropyl borate188.0811.6 mL0.051Moisture sensitive.
Anhydrous Tetrahydrofuran (THF)72.11200 mL-Dry over molecular sieves.
Anhydrous Toluene92.1450 mL-Dry over molecular sieves.
Hydrochloric Acid (2 M)36.46As needed-For workup.
Sodium Hydroxide (5 M)40.00As needed-For pH adjustment.
Saturated Sodium Chloride Solution-100 mL-For workup.
Anhydrous Magnesium Sulfate120.37As needed-For drying.
Experimental Procedure
  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a temperature probe, a dropping funnel, and a septum.

  • Initial Charging: Charge the flask with 3-Bromo-2-propoxypyridine (10.0 g, 0.046 mol), anhydrous Tetrahydrofuran (200 mL), and anhydrous Toluene (50 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-Butyllithium (20.2 mL of a 2.5 M solution in hexanes, 0.051 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Borylation: To the reaction mixture, add triisopropyl borate (11.6 mL, 0.051 mol) dropwise, maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract the organic layer with 2 M HCl (2 x 50 mL). Combine the aqueous layers.

  • pH Adjustment and Precipitation: Adjust the pH of the combined aqueous layers to approximately 8-9 with 5 M sodium hydroxide. A white precipitate of the boronic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to afford the crude this compound.

Purification

Purification of pyridinylboronic acids can be challenging due to their amphoteric nature and tendency to form boroxines.[2] Recrystallization is a common method for purification at scale.

  • Recrystallization: Suspend the crude product in a minimal amount of hot water or an ethanol/water mixture.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative purification involves the formation of a crystalline diethanolamine adduct, which can be isolated and then hydrolyzed to yield the pure boronic acid.[3]

Process Safety and Handling

The use of organolithium reagents such as n-butyllithium on a large scale presents significant safety hazards, primarily due to their pyrophoric nature.[1][2] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations involving organolithium reagents must be conducted under a dry, inert atmosphere (argon or nitrogen).[1][2]

  • Dry Glassware and Solvents: All glassware must be oven-dried and cooled under an inert atmosphere. Solvents must be anhydrous.[1]

  • Personal Protective Equipment (PPE): Fire-resistant lab coats, safety glasses, and appropriate gloves must be worn at all times.

  • Quenching: A proper quenching procedure for residual organolithium reagents should be in place. Slow addition to a stirred, cooled solution of isopropanol in an inert solvent like heptane is a recommended method.[1]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a supply of sand should be readily accessible.

cluster_workflow Scale-up Synthesis Workflow A Preparation (Dry Glassware, Inert Atmosphere) B Reagent Charging (Starting Material, Solvents) A->B C Cooling (-78 °C) B->C D Lithium-Halogen Exchange (Slow n-BuLi addition) C->D E Borylation (Triisopropyl borate addition) D->E F Workup & Isolation (Quenching, Extraction, Precipitation) E->F G Purification (Recrystallization) F->G H Final Product G->H

Caption: Experimental workflow for scale-up synthesis.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds.

General Protocol

cluster_1 Suzuki-Miyaura Cross-Coupling Boronic_Acid This compound Catalyst Pd Catalyst, Base Coupled_Product Coupled Product Boronic_Acid->Coupled_Product Pd(PPh3)4, K2CO3 Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Coupled_Product Dioxane/H2O, 90 °C Solvent Solvent, Heat

Caption: General Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Coupling with 4-Bromoanisole
ReagentMolar Mass ( g/mol )QuantityMoles
This compound181.011.0 g5.52 mmol
4-Bromoanisole187.041.03 g5.52 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.560.32 g0.28 mmol (5 mol%)
Potassium Carbonate138.212.29 g16.56 mmol
1,4-Dioxane88.1120 mL-
Water18.025 mL-

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 5.52 mmol), 4-bromoanisole (1.03 g, 5.52 mmol), tetrakis(triphenylphosphine)palladium(0) (0.32 g, 5 mol%), and potassium carbonate (2.29 g, 16.56 mmol).

  • Add 1,4-dioxane (20 mL) and water (5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes expected yields and purity for the synthesis and application of this compound, based on literature for analogous compounds. Actual results may vary depending on reaction scale and optimization.

ExperimentScaleExpected Yield (%)Purity (%)Analytical Method
Synthesis of this compound10 g70-85>95 (after recrystallization)1H NMR, LC-MS
Suzuki Coupling with 4-Bromoanisole1 g80-95>98 (after chromatography)1H NMR, 13C NMR, LC-MS

Conclusion

The scale-up synthesis of this compound is a feasible and critical process for the advancement of drug discovery projects. The provided protocols, with a strong emphasis on safety and purification, offer a solid foundation for researchers and drug development professionals to produce this valuable building block in multi-gram quantities. Careful execution and adherence to safety guidelines are paramount for successful and safe large-scale synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Protodeboronation of (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Propoxypyridin-3-yl)boronic acid. The focus is on understanding and mitigating undesired protodeboronation, a common side reaction that can impact reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of this compound, this results in the formation of 2-propoxypyridine as a byproduct, consuming the desired boronic acid and reducing the yield of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[1][2] Heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like pyridine, can be susceptible to protodeboronation.[1]

Q2: What factors promote the protodeboronation of this compound?

A2: Several factors can accelerate protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH (pH > 10).[2][3] This is particularly relevant for Suzuki-Miyaura coupling, which typically employs basic conditions.[3][4] Base catalysis proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[2][4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2][5]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1][2]

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.[5]

Q3: Is the 2-propoxy group on the pyridine ring expected to influence the rate of protodeboronation?

Q4: Are boronic esters, such as the pinacol ester of this compound, more stable?

A4: It is a common strategy to convert boronic acids to their corresponding esters (e.g., pinacol esters) to enhance stability against protodeboronation.[4] While not a universal guarantee of stability, boronic esters are generally more resistant to degradation.[6] They can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing decomposition.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, focusing on identifying and resolving problems related to protodeboronation.

Symptom Potential Cause Suggested Solution
Low yield of desired product; significant amount of 2-propoxypyridine byproduct detected. High rate of protodeboronation competing with the desired reaction.1. Modify Reaction Conditions: - Lower the temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to slow the rate of protodeboronation.[5] - Use a weaker base: Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5][8] - Use anhydrous conditions: Minimize the amount of water in the reaction, as it is a necessary proton source for protodeboronation.[9]
Inefficient catalytic system for the desired cross-coupling reaction.2. Optimize the Catalytic System: - Increase catalyst loading: A higher catalyst loading can accelerate the desired reaction, helping it to outcompete protodeboronation.[5] - Choose a more active catalyst/ligand system: Employ highly active palladium catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) to promote rapid catalytic turnover.[5][10]
Inherent instability of the free boronic acid.3. Use a Stabilized Boronic Acid Surrogate: - Synthesize and use the pinacol ester or MIDA ester: These derivatives are generally more stable and can provide a slow release of the boronic acid during the reaction.[1][7] - Use potassium organotrifluoroborate salts: These salts are often crystalline, air-stable solids that slowly release the boronic acid under reaction conditions.[8]
Reaction is sluggish and still results in significant protodeboronation. Combination of an unstable boronic acid and a challenging cross-coupling partner.4. "Slow-Release" Strategy: - This approach is particularly useful for unstable boronic acids. By using a stable precursor (like a MIDA boronate or trifluoroborate salt), the concentration of the free boronic acid is kept low throughout the reaction, minimizing its decomposition.[1][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeboronation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Boronic Ester Addition: Add the this compound pinacol ester to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Mechanism cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed ArBOH2_acid (2-Propoxypyridin-3-yl)B(OH)2 Intermediate_acid [ArB(OH)2H]+ ArBOH2_acid->Intermediate_acid + H+ H_plus H+ ArH_acid 2-Propoxypyridine Intermediate_acid->ArH_acid H2O BOH3_acid B(OH)3 ArBOH2_base (2-Propoxypyridin-3-yl)B(OH)2 Boronate [ArB(OH)3]- ArBOH2_base->Boronate + OH- OH_minus OH- ArH_base 2-Propoxypyridine Boronate->ArH_base H2O BOH4_minus [B(OH)4]-

Caption: General mechanisms for acid- and base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield & High Protodeboronation Check_Temp Is reaction temperature high (>80-100 °C)? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Base Is a strong base being used (e.g., NaOH, KOH)? Check_Temp->Check_Base No Lower_Temp->Check_Base Weaker_Base Switch to a Weaker Base (e.g., K3PO4, K2CO3) Check_Base->Weaker_Base Yes Check_Catalyst Is the catalytic turnover slow? Check_Base->Check_Catalyst No Weaker_Base->Check_Catalyst Optimize_Catalyst Optimize Catalyst and Ligands Check_Catalyst->Optimize_Catalyst Yes Use_Ester Use a Stabilized Boronic Acid Surrogate (Pinacol or MIDA Ester) Check_Catalyst->Use_Ester No Optimize_Catalyst->Use_Ester

Caption: A decision-tree workflow for troubleshooting low-yielding coupling reactions.

References

Technical Support Center: Homocoupling of (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Propoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on understanding and mitigating the formation of the homocoupled byproduct, 3,3'-bi(2-propoxypyridine).

Frequently Asked Questions (FAQs)

Q1: What is the homocoupling of this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent, in this case this compound, react with each other to form a symmetrical biaryl compound, 3,3'-bi(2-propoxypyridine). This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process.

Q2: What are the primary causes of homocoupling with this specific boronic acid?

A2: The primary causes of homocoupling for arylboronic acids, including this compound, are generally attributed to two main pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product and the active Pd(0) catalyst. This is often more pronounced at the beginning of the reaction.

The 2-propoxy group and the pyridine nitrogen may also influence the electronic properties and stability of the boronic acid, potentially affecting its propensity for homocoupling.

Q3: How does the stability of this compound affect the reaction?

A3: 2-Substituted pyridine boronic acids are known to be less stable than other arylboronic acids. They can be susceptible to protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base. This decomposition pathway competes with both the desired cross-coupling and the undesired homocoupling, leading to lower overall yields. To mitigate this, using the more stable pinacol ester of the boronic acid is often recommended.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound, with a focus on minimizing homocoupling.

Issue Potential Cause Suggested Solution
High levels of 3,3'-bi(2-propoxypyridine) byproduct 1. Presence of oxygen in the reaction.1a. Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by performing several freeze-pump-thaw cycles. 1b. Maintain a positive pressure of an inert gas throughout the reaction.
2. Use of a Pd(II) precatalyst.2a. Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄. 2b. If using a Pd(II) precatalyst, ensure efficient in-situ reduction to Pd(0).
3. Suboptimal catalyst/ligand system.3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can favor the cross-coupling pathway.
Low yield of desired product and significant starting material decomposition 1. Protodeboronation of the boronic acid.1a. Use the pinacol ester of this compound, which is generally more stable. 1b. Use anhydrous solvents and ensure the base is as dry as possible. 1c. Minimize reaction time and use the lowest effective temperature.
2. Catalyst deactivation.2. The pyridine nitrogen can coordinate to the palladium center. Using bulky ligands can sterically hinder this deactivating interaction.
Both homocoupling and decomposition are observed Combination of the factors above.Systematically address both oxygen exclusion and boronic acid stability. Start by switching to the boronic ester and implementing a rigorous degassing protocol. Then, optimize the catalyst, ligand, base, and solvent system.

Data Presentation

The following tables provide an illustrative summary of how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling reaction involving a challenging heteroarylboronic acid like this compound. The data is generalized based on known trends for similar substrates.

Table 1: Effect of Catalyst and Ligand on Homocoupling

Catalyst (mol%)Ligand (mol%)AtmosphereDesired Product Yield (%) (Illustrative)Homocoupling Byproduct (%) (Illustrative)
Pd(OAc)₂ (2)PPh₃ (4)Air4035
Pd(OAc)₂ (2)PPh₃ (4)Nitrogen6515
Pd(dppf)Cl₂ (2)-Nitrogen7510
Pd₂(dba)₃ (1)SPhos (2)Nitrogen85<5

Table 2: Effect of Solvent and Degassing Method on Homocoupling

SolventDegassing MethodDesired Product Yield (%) (Illustrative)Homocoupling Byproduct (%) (Illustrative)
Toluene/H₂ON₂ sparge (15 min)7012
Dioxane/H₂ON₂ sparge (15 min)788
Dioxane/H₂OFreeze-Pump-Thaw (3 cycles)85<5
THFN₂ sparge (15 min)6518

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol is a general guideline for the cross-coupling of this compound pinacol ester with an aryl bromide, designed to minimize the formation of the homocoupled byproduct.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol, 1.0 eq.), this compound pinacol ester (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 5:1 ratio, 6 mL total), via syringe. The solvent should be rigorously degassed beforehand by either sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Homocoupling_Side_Reaction A This compound B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling (Desired Pathway) C Homocoupling Byproduct (3,3'-bi(2-propoxypyridine)) A->C Homocoupling (Side Reaction) D Aryl Halide D->B E Pd(0) Catalyst E->B E->C

Diagram 1: Competing reaction pathways.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement strict degassing: - Freeze-Pump-Thaw - Inert gas sparging q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a highly active precatalyst. q2->sol2 Yes q3 Is the boronic acid stable under the reaction conditions? q2->q3 No sol2->q3 sol3 Use the boronic acid pinacol ester. Optimize base and temperature. q3->sol3 No end Homocoupling Minimized q3->end Yes sol3->end

Diagram 2: Troubleshooting workflow for homocoupling.

Catalytic_Cycle_Comparison cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction Cycle pd0_s Pd(0)L₂ oa_s Ar-Pd(II)(X)L₂ pd0_s->oa_s Oxidative Addition (Ar-X) tm_s Ar-Pd(II)(Ar')L₂ oa_s->tm_s Transmetalation (Ar'B(OR)₂) re_s Ar-Ar' tm_s->re_s Reductive Elimination re_s->pd0_s Catalyst Regeneration pd0_h Pd(0)L₂ ox_h Pd(II)L₂ pd0_h->ox_h Oxidation (O₂) tm1_h Ar'-Pd(II)(B(OR)₂)L₂ ox_h->tm1_h Transmetalation (Ar'B(OR)₂) tm2_h Ar'-Pd(II)(Ar')L₂ tm1_h->tm2_h Second Transmetalation (Ar'B(OR)₂) re_h Ar'-Ar' tm2_h->re_h Reductive Elimination re_h->pd0_h Catalyst Regeneration

Diagram 3: Comparison of catalytic cycles.

Technical Support Center: Purification of (2-Propoxypyridin-3-yl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving (2-propoxypyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most common impurities include unreacted starting materials, byproducts from side reactions such as homocoupling of the boronic acid, and protodeboronation (hydrolysis) products where the boronic acid group is replaced by a hydrogen atom.[1][2] The presence of oxygen can often promote the formation of homocoupling byproducts.[2][3] Additionally, residual palladium catalyst and phosphine ligands from Suzuki-Miyaura coupling reactions are common contaminants.[4]

Q2: How can I remove unreacted this compound from my crude product?

A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous base like sodium hydroxide (NaOH), the acidic boronic acid can be converted into its water-soluble boronate salt, which will partition into the aqueous layer.[4][5] Subsequent acidification of the aqueous layer can recover the boronic acid if needed, while the desired product remains in the organic phase.[4]

Q3: My desired product is an oil and won't crystallize. How can I purify it?

A3: Purifying oils that are difficult to crystallize can be challenging. One effective technique is trituration, which involves repeatedly washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble.[6] Another approach is to attempt to form a crystalline derivative, such as a salt, if your product has an acidic or basic handle. For boronic acids specifically, forming a crystalline adduct with diethanolamine is a common strategy; this adduct can often be easily isolated and then the free boronic acid can be regenerated.[1][7][8]

Q4: I'm having trouble with column chromatography. My product streaks or sticks to the silica gel. What can I do?

A4: The pyridine nitrogen and the boronic acid moiety can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, streaking, and sometimes decomposition.[1][8] To mitigate this, you can try deactivating the silica by adding a small amount of a modifier like triethylamine (TEA) or ammonia to the eluent for basic compounds.[6] Alternatively, switching to a different stationary phase, such as neutral alumina or reverse-phase C18 silica, can be effective.[1][6] For particularly polar compounds, different solvent systems like dichloromethane/methanol may provide better results than standard hexanes/ethyl acetate.[4]

Q5: How can I minimize the homocoupling of this compound during my Suzuki-Miyaura reaction?

A5: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[2][9] To minimize this, it is crucial to properly degas all solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][10] Adding a mild reducing agent, such as potassium formate, has also been shown to suppress the formation of homocoupling byproducts by minimizing the concentration of free Pd(II) in the reaction mixture.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of products from this compound reactions.

ProblemPossible Cause(s)Recommended Solution(s)
High levels of unreacted boronic acid in the product. 1. Incomplete reaction. 2. Hydrolysis of a boronic ester product back to the boronic acid during workup.1. Increase reaction time or temperature. 2. Use an excess of the coupling partner. 3. Perform a basic aqueous wash (e.g., 1-2 M NaOH) to extract the acidic boronic acid.[4] 4. Use a sorbitol extraction to pull the boronic acid into the aqueous layer.[7]
Significant amount of homocoupled byproduct observed. 1. Presence of oxygen in the reaction vessel.[2][3] 2. Issues with the palladium catalyst activity or concentration.1. Thoroughly degas solvents and reagents before use.[10] 2. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. 3. Add a mild reducing agent like potassium formate to the reaction mixture.[9]
Product streaks badly on normal phase (silica) TLC/column. 1. The pyridine moiety is interacting with acidic silica. 2. The boronic acid group is interacting with silica.1. Add a modifier to your eluent (e.g., 0.1-1% triethylamine or ammonia).[6] 2. Switch to a less acidic stationary phase like neutral alumina.[6] 3. Use reverse-phase chromatography (C18).[1]
Product is an inseparable mixture of atropisomers. 1. Restricted bond rotation in the final biaryl product.1. This is a property of the molecule and not an impurity. Characterization may require variable temperature NMR. Purification methods will not separate stable atropisomers unless chiral chromatography is used.
Product degradation during purification. 1. Hydrolysis of the boronic acid group (protodeboronation) on acidic silica gel.[1] 2. Decomposition on rotovap at elevated temperatures.[8]1. Use deactivated silica or an alternative stationary phase like alumina. 2. Avoid excessive heat during solvent evaporation; use lower temperatures and higher vacuum.[8] 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography.

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Boronic Acid
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M aqueous NaOH solution (2 x 50 mL for a 100 mL organic solution). This will extract the acidic this compound.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or acetonitrile).[6][7]

  • If the product does not precipitate upon cooling, add a co-solvent (anti-solvent) in which the product is poorly soluble (e.g., hexanes, water) dropwise until the solution becomes cloudy.

  • Reheat the mixture gently until the solution is clear again.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification via Diethanolamine Adduct Formation

This method is useful for purifying boronic acids that are difficult to crystallize or purify by chromatography.[7][8]

  • Dissolve the crude product containing the boronic acid in a suitable solvent like diethyl ether.

  • Add diethanolamine (1.0 equivalent) to the solution.

  • Stir the mixture. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.

  • Collect the solid adduct by filtration and wash with cold ether.

  • To regenerate the free boronic acid, suspend the adduct in a mixture of ethyl acetate and an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution).[8]

  • Stir vigorously until all the solid has dissolved and partitioned between the two layers.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the purified boronic acid.

Visualized Workflows and Pathways

G start_node Crude Reaction Mixture process_node_wash process_node_wash start_node->process_node_wash Aqueous Workup (Base Wash) process_node process_node decision_node decision_node impurity_node Consider Alternative (e.g., Prep-HPLC, Derivative Formation) end_node Pure Product decision_node_impurities decision_node_impurities process_node_wash->decision_node_impurities Analyze Purity (TLC, NMR, LCMS) decision_node_impurities->end_node Purity > 95% decision_node_solid decision_node_solid decision_node_impurities->decision_node_solid Impurities Present process_node_recryst Recrystallization or Trituration decision_node_solid->process_node_recryst Yes process_node_chroma Column Chromatography decision_node_solid->process_node_chroma No (Oil) decision_node_impurities2 Purity OK? process_node_recryst->decision_node_impurities2 Analyze Purity process_node_chroma->decision_node_impurities2 Analyze Purity decision_node_impurities2->impurity_node No decision_node_impurities2->end_node Yes

Caption: General purification troubleshooting workflow.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_side_reactions Common Side Reactions boronic_acid (2-Propoxypyridin-3-yl)B(OH)₂ desired_product Desired Product (2-Propoxy-3-Ar-pyridine) boronic_acid->desired_product homocoupling Homocoupling Byproduct boronic_acid->homocoupling [O₂ Promotes] hydrolysis Protodeboronation Product (2-Propoxypyridine) boronic_acid->hydrolysis [Acid/Base, H₂O] aryl_halide Ar-X aryl_halide->desired_product catalyst Pd Catalyst catalyst->desired_product catalyst->homocoupling [O₂ Promotes] base Base base->desired_product oxygen O₂ oxygen->homocoupling [O₂ Promotes] water H₂O / H⁺

Caption: Common reaction pathways and side products.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling with (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2-Propoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The content is designed to address the inherent challenges of the "2-pyridyl problem" and offer practical solutions for successful coupling outcomes.

Introduction: The "2-Pyridyl Problem" in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forging carbon-carbon bonds. However, the use of 2-pyridylboronic acids presents a significant challenge known as the "2-pyridyl problem".[1] This issue stems from the inherent instability of 2-pyridylboronic acids, which are susceptible to rapid protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.[2] This decomposition pathway leads to low yields of the desired biaryl product. Additionally, the nitrogen atom at the 2-position can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

While this compound is a substituted pyridylboronic acid, the general principles and challenges associated with the "2-pyridyl problem" are still relevant. The presence of the propoxy group at the 2-position can influence the electronic and steric properties of the molecule, potentially impacting its stability and reactivity. This guide will provide strategies to mitigate these challenges and achieve successful cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the primary causes?

A1: Low yields in Suzuki-Miyaura couplings with pyridylboronic acids are common and can be attributed to several factors:

  • Protodeboronation: This is the most common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] It is often accelerated by the presence of water and base.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.

  • Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.

  • Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium can be sluggish.

  • Poor Reagent Quality: Degradation of the boronic acid or aryl halide, or inactive catalyst can lead to poor results.

Q2: How can I minimize protodeboronation of this compound?

A2: Several strategies can be employed to minimize protodeboronation:

  • Use of Anhydrous Conditions: Meticulously drying all reagents, solvents, and glassware, and running the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) can significantly reduce protodeboronation.

  • Choice of Base: While a base is necessary for the reaction, its strength and solubility can influence the rate of protodeboronation. Weaker bases or bases with limited solubility in the reaction medium may be beneficial. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.

  • Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can prevent premature decomposition. These can often be used directly in the coupling reaction.

  • Slow Addition of Base: In some cases, the slow addition of the base via a syringe pump can help to maintain a low concentration of the activated boronate species, favoring the cross-coupling pathway over protodeboronation.

Q3: What are the recommended catalyst systems for coupling this compound?

A3: For challenging Suzuki-Miyaura couplings, including those involving pyridylboronic acids, the use of bulky, electron-rich phosphine ligands is crucial.[3] These ligands promote the key steps of the catalytic cycle and can help prevent catalyst deactivation by the pyridine nitrogen.[4]

  • Recommended Ligands:

    • Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are highly effective for these types of transformations.[3]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and IMes can also be very effective.

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts that incorporate the ligand (e.g., XPhos Pd G3).

Q4: I am observing a significant amount of homocoupling product. How can I prevent this?

A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture. To minimize this side reaction:

  • Thorough Degassing: Ensure that the solvent is rigorously degassed before use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas through it for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.

  • Use of a Pd(0) Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in situ reduction that can be complicated by side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Protodeboronation of the boronic acid. 2. Inactive catalyst. 3. Inappropriate reaction conditions (temperature, time). 4. Poor quality of reagents.1. Use anhydrous solvents and reagents; consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt. 2. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 3. Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or LC-MS. 4. Verify the purity of the starting materials.
Significant Protodeboronation 1. Presence of water in the reaction. 2. Base-mediated decomposition.1. Rigorously dry all solvents and glassware. Run the reaction under a strict inert atmosphere. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Use a weaker base or one with lower solubility.
Formation of Homocoupling Byproducts 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) to Pd(0).1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient pre-catalyst.
Unreacted Starting Material (Aryl Halide) 1. Inefficient oxidative addition. 2. Catalyst deactivation.1. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature. 2. Increase the catalyst and/or ligand loading.

Data Presentation

The following tables provide illustrative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are representative of what might be expected for such challenging couplings under optimized conditions.

Table 1: Coupling with Electron-Rich and Electron-Poor Aryl Bromides

Entry Aryl Bromide Product Conditions Illustrative Yield (%)
14-Bromoanisole3-(4-methoxyphenyl)-2-propoxypyridinePd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv), Toluene/H₂O (10:1), 100 °C, 18 h75-85
24-Bromobenzonitrile4-(2-propoxypyridin-3-yl)benzonitrilePd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (2 equiv), Dioxane, 110 °C, 24 h60-70
31-Bromo-4-(trifluoromethyl)benzene2-propoxy-3-(4-(trifluoromethyl)phenyl)pyridineXPhos Pd G3 (3 mol%), Cs₂CO₃ (2 equiv), THF, 80 °C, 16 h65-75

Table 2: Coupling with Sterically Hindered Aryl Bromides

Entry Aryl Bromide Product Conditions Illustrative Yield (%)
11-Bromo-2-methylbenzene2-propoxy-3-(o-tolyl)pyridinePd₂(dba)₃ (3 mol%), RuPhos (6 mol%), K₃PO₄ (2.5 equiv), Dioxane, 110 °C, 24 h50-60
21-Bromo-2,6-dimethylbenzene3-(2,6-dimethylphenyl)-2-propoxypyridineXPhos Pd G3 (5 mol%), K₃PO₄ (3 equiv), t-Amyl alcohol, 120 °C, 36 h30-40

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1, 0.1 M) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 18 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst & Ligand - Base setup Assemble Reaction under Inert Atmosphere (Ar/N2) reagents->setup glassware Oven-dry Glassware glassware->setup solvent Degas Solvent addition Add Degassed Solvent solvent->addition setup->addition heating Heat and Stir at Specified Temperature addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product product purification->product Final Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl boronate R2-B(OR)3- boronate->transmetalation base Base boronic_acid R2-B(OH)2 base->boronic_acid Activation boronic_acid->boronate reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling with (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of reaction temperature in Suzuki-Miyaura coupling reactions involving (2-Propoxypyridin-3-yl)boronic acid.

Troubleshooting Guide

Question 1: My Suzuki-Miyaura coupling reaction with this compound shows low to no yield. How can I optimize the reaction temperature?

Answer:

Low or no product yield is a common issue in Suzuki-Miyaura couplings, particularly with heteroaromatic substrates like this compound. Temperature is a critical parameter that influences reaction rate and yield.

Initial Steps:

  • Temperature Screening: A systematic temperature screening is recommended. Start with a moderate temperature, typically around 80 °C, and screen in increments of 10-20 °C, for example, from 60 °C to 120 °C.[1][2] For challenging couplings involving pyridyl substrates, temperatures in the range of 100-110 °C may be necessary.[3]

  • Catalyst and Ligand System: The optimal temperature is highly dependent on the palladium catalyst and ligand used. For electron-rich pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[4] Ensure your catalyst system is appropriate for this class of substrate.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

Troubleshooting Low Yield at Various Temperatures:

  • Low Temperature (e.g., < 70 °C): If the yield is low at lower temperatures, the reaction may be too slow. Gradually increasing the temperature can enhance the reaction rate.[5]

  • High Temperature (e.g., > 110 °C): If the yield decreases at higher temperatures, it could be due to several factors:

    • Catalyst Decomposition: The palladium catalyst may become unstable and decompose, leading to the formation of palladium black.[2]

    • Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom. It can be exacerbated at higher temperatures, especially in the presence of water.[1]

    • Side Product Formation: Higher temperatures can promote the formation of unwanted byproducts.[2]

Question 2: I am observing significant protodeboronation of my this compound. How does temperature affect this, and how can I minimize it?

Answer:

Protodeboronation is a common challenge with pyridyl boronic acids. The lone pair on the pyridine nitrogen can facilitate this undesired side reaction.

  • Temperature Effect: While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation.[1] Therefore, finding the optimal temperature that favors the cross-coupling over protodeboronation is key.

  • Minimization Strategies:

    • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. Water can be a proton source for protodeboronation.

    • Choice of Base: The choice of base is crucial. While a base is necessary, some bases in aqueous conditions can promote this side reaction. Consider screening different bases; for instance, potassium phosphate (K₃PO₄) is often effective.[4]

    • Stable Boron Reagents: If protodeboronation persists, consider converting the boronic acid to a more stable derivative, such as a pinacol boronic ester or a trifluoroborate salt.[6]

    • Lowest Effective Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize the rate of protodeboronation relative to the coupling reaction.[4]

Question 3: My reaction is producing a significant amount of homocoupling byproduct of the boronic acid. How can I adjust the temperature and other conditions to reduce this?

Answer:

Homocoupling of the boronic acid is another common side reaction.

  • Role of Oxygen and Temperature: This side reaction is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote homocoupling. While temperature is not the primary driver of homocoupling, running the reaction at the optimal temperature for the desired coupling can help minimize the reaction time and thus the opportunity for side reactions to occur.

  • Mitigation Strategies:

    • Strictly Exclude Oxygen: This is the most critical step. Ensure your reaction flask is properly flame-dried or oven-dried, and thoroughly degas your solvents.

    • Catalyst Choice: Some palladium precatalysts can be more prone to side reactions. Using a well-defined Pd(0) source or a precatalyst that rapidly generates the active species can sometimes help.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the Suzuki coupling of this compound?

A1: A good starting point for temperature optimization is typically between 80 °C and 100 °C.[7][8] However, the optimal temperature will depend on the specific aryl halide, catalyst, ligand, base, and solvent used.

Q2: Can I run the reaction at room temperature?

A2: While some highly reactive Suzuki coupling partners can react at room temperature, it is generally not recommended for challenging substrates like substituted pyridines, as the reaction rate will likely be too slow.[9][10]

Q3: How does the choice of solvent influence the optimal reaction temperature?

A3: The solvent's boiling point will set the upper limit for the reaction temperature under standard atmospheric pressure. Common solvents for Suzuki couplings include dioxane, toluene, and DMF.[11] The choice of solvent can also affect the solubility of the reagents and the stability of the catalyst, thereby influencing the optimal temperature.

Q4: Should I expect to see a color change in the reaction mixture?

A4: Yes, it is common for the reaction mixture to change color. The formation of the active Pd(0) species can often lead to a darkening of the solution. The final color can vary depending on the specific reaction components.

Data Presentation

EntryHeteroaryl Boronic Acid DerivativeTemperature (°C)Yield (%)Reference Compound(s)
12-Thiopheneboronic acid65~40PyFluor
22-Thiopheneboronic acid80~60PyFluor
32-Thiopheneboronic acid100~75PyFluor
42-Thiopheneboronic acid pinacol ester65~10PyFluor
52-Thiopheneboronic acid pinacol ester100~21PyFluor

Data extracted from a study on the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. The yields are approximate and intended for illustrative purposes.[7]

Experimental Protocols

General Protocol for Temperature Optimization of Suzuki-Miyaura Coupling:

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-2 equiv. relative to Pd)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv.)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, base, palladium catalyst, and ligand (if used).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is slow or incomplete, incrementally increase the temperature (e.g., to 100 °C, then 120 °C) and continue monitoring.

  • Once the reaction is complete, cool the mixture to room temperature and proceed with the workup and purification.

Mandatory Visualization

Temperature_Optimization_Workflow Workflow for Reaction Temperature Optimization start Start: Low Conversion increase_temp Increase Temperature (e.g., 80°C to 100°C) start->increase_temp monitor_reaction Monitor Reaction (TLC/LC-MS) increase_temp->monitor_reaction improved_yield Improved Yield? monitor_reaction->improved_yield optimal_temp Optimal Temperature Found improved_yield->optimal_temp Yes side_reactions Increased Side Reactions? (Degradation/Byproducts) improved_yield->side_reactions No end End: Optimized Reaction optimal_temp->end side_reactions->increase_temp No lower_temp Lower Temperature/ Re-evaluate Conditions side_reactions->lower_temp Yes lower_temp->monitor_reaction

References

Technical Support Center: Enhancing Catalyst Stability in Reactions with 2-Alkoxypyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with catalyst stability in cross-coupling reactions involving 2-alkoxypyridine boronic acids. The unique electronic properties of these substrates present specific hurdles that can be overcome with careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my cross-coupling reactions with 2-alkoxypyridine boronic acids consistently showing low yields?

Low yields are a frequent challenge and can be attributed to several factors inherent to the structure of 2-alkoxypyridine boronic acids:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes that disrupt the catalytic cycle. This issue is a well-documented phenomenon often referred to as the "2-pyridyl problem."[1][2][3]

  • Protodeboronation: 2-Pyridylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This process is often accelerated by the presence of aqueous bases and higher reaction temperatures.

  • Substrate Reactivity: The electron-donating nature of the alkoxy group can influence the electronic properties of the pyridine ring, affecting the rates of key steps in the catalytic cycle, such as transmetalation.[4]

Q2: I'm observing significant homocoupling of my 2-alkoxypyridine boronic acid. What is the cause and how can I minimize it?

Homocoupling, the self-coupling of the boronic acid to form a bipyridine byproduct, is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2] The electron-rich character of 2-alkoxypyridine boronic acids can make them more prone to this side reaction.[5]

To minimize homocoupling:

  • Ensure a Thoroughly Inert Atmosphere: Degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

  • Use a Pd(0) Source or an Efficient Precatalyst: Employing a pre-formed Pd(0) catalyst or a precatalyst system known for its rapid and efficient generation of the active catalytic species can reduce the likelihood of homocoupling.[2]

Q3: My starting materials are not being consumed, and the reaction has stalled. What steps should I take?

If your reaction fails to proceed, consider the following troubleshooting steps:

  • Increase the Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for the oxidative addition step, which can be sluggish with less reactive coupling partners.[2]

  • Switch to a More Active Catalyst System: Employing more sophisticated catalyst systems, such as those utilizing bulky, electron-rich phosphine ligands like SPhos or XPhos, can significantly enhance catalytic activity.[2]

  • Verify Reagent Quality: Ensure that your 2-alkoxypyridine boronic acid has not degraded, as they can be unstable upon storage. Consider using a fresh batch or a more stable derivative.

Troubleshooting Guide: Low Yield and Catalyst Deactivation

This guide provides a systematic approach to addressing common issues encountered during cross-coupling reactions with 2-alkoxypyridine boronic acids.

Problem Potential Cause Recommended Solution Citation
Low or No Conversion Inactive catalyst (oxidized or aggregated).Use a fresh, high-quality catalyst and ligands. Ensure all reagents and solvents are pure and dry.[5]
Catalyst poisoning by the pyridine nitrogen.Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium center.[2]
Inappropriate reaction conditions (temperature, solvent, base).Optimize the reaction temperature; sometimes lower temperatures for longer durations can be beneficial. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene).[2]
Formation of Protodeboronation Byproduct Presence of water and a strong base.Use anhydrous conditions and a milder base like KF. Alternatively, convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[2][5]
Complex Mixture of Byproducts Catalyst decomposition or side reactions.Lower the reaction temperature. Screen different bases to find one that minimizes side product formation.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Alkoxypyridine Boronic Acid

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • 2-Alkoxypyridine boronic acid (1.2-1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 2-alkoxypyridine boronic acid, aryl halide, base, and palladium catalyst.[4]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Protocol 2: Using a More Stable Boronic Acid Derivative (Pinacol Ester)

To mitigate protodeboronation, using a pinacol ester of the 2-alkoxypyridine boronic acid is recommended.

Materials:

  • 2-Alkoxypyridine boronic acid pinacol ester (1.2-1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Follow the general setup and inert atmosphere procedures as described in Protocol 1.

  • The reaction can often be run under anhydrous conditions, which can further suppress protodeboronation.

  • Proceed with the reaction, monitoring, workup, and purification as outlined above.

Quantitative Data Summary

The following tables summarize typical reaction conditions and their effects on the yield of Suzuki-Miyaura coupling reactions involving 2-alkoxypyridine boronic acid derivatives. This data is compiled from various sources and serves as a guide for optimization.

Table 1: Comparison of Catalyst and Base Systems for the Coupling of 2-Bromo-3-methoxypyridine

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)YieldNotes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.

Data adapted from a generalized guide for 2-bromopyridine derivatives and may require optimization for specific 2-alkoxypyridine boronic acids.[4]

Table 2: Ligand Screening for the Coupling of 2-Pyridylboronic Acids

Ligand TypeSpecific ExamplesKey Features & Performance
Biaryl PhosphinesRuPhos, XPhosGenerally provide high yields. Effective at preventing catalyst deactivation by sterically shielding the palladium center.
Ferrocenyl PhosphinesdppfRobust and widely used. Often provides good results with a broad range of substrates.
N-Heterocyclic Carbenes (NHCs)IPr, IMesHighly active ligands that can promote challenging couplings, but may require more careful optimization.

This table provides a qualitative comparison of ligand classes known to be effective for the challenging coupling of 2-pyridylboronic acids.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in 2-Alkoxypyridine Boronic Acid Couplings start Low Yield Observed check_deactivation Suspect Catalyst Deactivation? start->check_deactivation check_protodeboronation Evidence of Protodeboronation? check_deactivation->check_protodeboronation No solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_deactivation->solution_ligand Yes check_conditions Suboptimal Reaction Conditions? check_protodeboronation->check_conditions No solution_boronic_ester Switch to Boronic Acid Pinacol Ester or Trifluoroborate Salt check_protodeboronation->solution_boronic_ester Yes solution_conditions Screen Bases (K3PO4, Cs2CO3) and Increase Temperature check_conditions->solution_conditions Yes rerun Re-run Optimized Reaction check_conditions->rerun No, re-evaluate starting materials solution_ligand->rerun solution_boronic_ester->rerun solution_conditions->rerun

Caption: A workflow diagram for troubleshooting low yields.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Weigh and add solid reagents: - Aryl Halide - 2-Alkoxypyridine Boronic Acid/Ester - Base start->reagents catalyst Add Pd catalyst and ligand reagents->catalyst inert Establish inert atmosphere (Evacuate & backfill with Ar/N2) catalyst->inert solvent Add degassed solvent(s) inert->solvent heat Heat reaction mixture solvent->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous work-up and extraction monitor->workup purify Purify by column chromatography workup->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Minimizing byproducts in the synthesis of 2-propoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2-propoxypyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-propoxypyridine?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction, which is a variation of the Williamson ether synthesis.[1][2][3][4] This reaction involves treating a 2-halopyridine, such as 2-chloropyridine, with a propanolate salt (formed by deprotonating propanol with a suitable base).

Q2: What are the primary byproducts to expect in this synthesis?

A2: The primary byproducts can arise from several competing reactions and impurities. These may include:

  • N-alkylation products: Alkylation occurring on the pyridine nitrogen instead of the oxygen.

  • C-alkylation products: The propyl group attaching directly to the pyridine ring.[5]

  • Di-propoxypyridine: Overalkylation leading to the substitution of other groups on the pyridine ring.

  • 2-Hydroxypyridine (or its tautomer, 2-pyridone): This can form from the hydrolysis of the starting 2-halopyridine or the product.

  • Propene: This can result from an E2 elimination side reaction, particularly if reaction conditions are not optimized.[5][6]

  • Unreacted starting materials: Residual 2-halopyridine and propanol will be present.

Q3: How can I minimize the formation of N-alkylation byproducts?

A3: N-alkylation can be minimized by controlling the reaction conditions. Using a less polar, aprotic solvent can disfavor the formation of the charged N-alkylated product. Additionally, the choice of the counter-ion of the propanolate can influence the N- versus O-alkylation ratio.

Q4: Is it possible for the solvent to interfere with the reaction?

A4: Yes, certain solvents can lead to byproducts. For instance, dimethylformamide (DMF), a common solvent for SNAr reactions, can undergo pyrolysis at high temperatures, which can introduce impurities into the reaction mixture.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Propoxypyridine * Incomplete deprotonation of propanol.* Reaction temperature is too low.* Poor quality of reagents.* Use a stronger base (e.g., NaH, KH) to ensure complete formation of the propanolate.* Gradually increase the reaction temperature while monitoring for byproduct formation.* Ensure all reagents and solvents are pure and dry.
Significant amount of 2-hydroxypyridine byproduct * Presence of water in the reaction mixture.* Use anhydrous solvents and reagents.* Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering.
Formation of propene gas (E2 elimination) * The reaction temperature is too high.* Use of a sterically hindered base.* Lower the reaction temperature.* Use a less sterically hindered base, such as sodium hydride.[5][6]
Presence of di-alkylation byproducts * Excess of the alkylating agent (propyl halide) or propanolate.* Use a stoichiometric amount or a slight excess of the limiting reagent.* Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.
Complex mixture of byproducts observed in chromatography * Decomposition of starting materials or product.* Side reactions due to impurities in starting materials.* Verify the purity of the starting materials before use.* Consider lowering the reaction temperature or shortening the reaction time.* Explore alternative purification methods.

Experimental Protocols

Synthesis of 2-Propoxypyridine via Nucleophilic Aromatic Substitution

This protocol is a general guideline. Optimization of concentrations, temperature, and reaction time may be necessary.

Materials:

  • 2-Chloropyridine

  • Anhydrous propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (N2 or Ar), add anhydrous propanol to a solution of sodium hydride in anhydrous THF at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium propanolate.

  • Slowly add a solution of 2-chloropyridine in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2-propoxypyridine.

Visualizations

Byproduct_Formation_Pathways Reactants 2-Chloropyridine + Propanolate Desired_Product 2-Propoxypyridine (O-Alkylation) Reactants->Desired_Product SNAr (Desired) N_Alkylation N-Propyl-2-pyridone (N-Alkylation Byproduct) Reactants->N_Alkylation Side Reaction C_Alkylation Propyl-2-chloropyridine (C-Alkylation Byproduct) Reactants->C_Alkylation Side Reaction Hydrolysis 2-Hydroxypyridine (Hydrolysis Byproduct) Reactants->Hydrolysis Presence of H2O Elimination Propene (E2 Elimination Byproduct) Reactants->Elimination High Temperature

Caption: Competing reaction pathways in the synthesis of 2-propoxypyridine.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity->Check_Conditions Pure Impure_SM Purify Starting Materials Check_Purity->Impure_SM Impure High_Temp High Temperature? Check_Conditions->High_Temp Impure_SM->Check_Conditions Water_Present Moisture Contamination? High_Temp->Water_Present No Lower_Temp Decrease Temperature High_Temp->Lower_Temp Yes Base_Issue Incorrect Base Strength/Type? Water_Present->Base_Issue No Dry_Reagents Use Anhydrous Reagents/Solvents Water_Present->Dry_Reagents Yes Change_Base Select Appropriate Base (e.g., NaH) Base_Issue->Change_Base Yes End Optimized Synthesis Base_Issue->End No Lower_Temp->End Dry_Reagents->End Change_Base->End

Caption: A logical workflow for troubleshooting suboptimal 2-propoxypyridine synthesis.

References

Technical Support Center: Catalyst Loading Optimization for (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the Suzuki-Miyaura cross-coupling of (2-Propoxypyridin-3-yl)boronic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield?

Answer: Low yields with this substrate are a common challenge and can stem from several factors, primarily related to the inherent properties of 2-substituted pyridine boronic acids. This is often referred to as the "2-pyridyl problem".[1] The main reasons include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[2]

  • Protodeboronation: Pyridylboronic acids are susceptible to a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases. This consumes your starting material.[2]

  • Slow Transmetalation: The transfer of the pyridyl group from boron to the palladium center can be sluggish for electron-deficient heteroaryl boronic acids.[3]

Question 2: I am observing a significant amount of unreacted starting material. How can I improve conversion?

Answer: If you are recovering a large amount of your starting aryl halide, the issue likely lies with the activity of the catalyst or the efficiency of the oxidative addition step. Consider the following:

  • Increase Catalyst Loading: While optimization aims to reduce catalyst use, a low initial loading might be insufficient. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%).

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective. Use a pre-catalyst system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to accelerate oxidative addition and reductive elimination.[4][5]

  • Increase Temperature: Higher temperatures can overcome the activation energy barrier for the oxidative addition of less reactive aryl chlorides or bromides. However, be cautious as this can also increase the rate of side reactions.[6]

Question 3: My main side product is the homocoupling of the boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to this undesired pathway.

  • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Use a Pd(0) Source or Pre-catalyst: Starting with a Pd(0) source [e.g., Pd₂(dba)₃] or an efficient pre-catalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) present at the start of the reaction.[2]

Question 4: How do I know if protodeboronation is the primary issue, and what is the best way to address it?

Answer: You can detect protodeboronation by identifying the corresponding 2-propoxypyridine byproduct in your crude reaction mixture using techniques like LC-MS or GC-MS. To address this:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider screening weaker bases like K₂CO₃ or using a carefully controlled amount of a stronger base like K₃PO₄.[7]

  • Control Water Content: While some water is often necessary, excessive amounts can promote the hydrolysis of the carbon-boron bond. Use a carefully controlled solvent system, such as a 4:1 mixture of dioxane and water.[7]

  • Switch to a More Stable Boronic Acid Derivative: this compound pinacol ester or its corresponding trifluoroborate salt are significantly more stable and less prone to protodeboronation.[2][8] These derivatives slowly hydrolyze in situ to provide the active boronic acid for the coupling reaction.

Data Presentation: Catalyst Loading Optimization

The following tables summarize the effect of palladium catalyst loading on the yield of Suzuki-Miyaura cross-coupling reactions for systems analogous to this compound.

Table 1: Effect of Catalyst Loading on Product Yield

EntryCatalystCatalyst Loading (mol%)Yield (%)Notes
1Pd(dppf)Cl₂137Reaction of an aminopyridine with a pyridylboronic acid.[9]
2Pd(dppf)Cl₂569Optimal loading identified in the study.[9]
3Pd(dppf)Cl₂1067Higher loading showed no significant improvement.[9]

Table 2: Comparison of Pre-catalyst Loadings for Challenging Couplings

Catalyst SystemCatalyst Loading (mol%)Typical Yield (%)Reaction TimeNotes
Pd(PPh₃)₄3-560-7512-24 hTraditional catalyst, often requires higher loading and longer times for pyridyl substrates.
XPhos Pd G31-2>902-8 hHighly active pre-catalyst, allows for lower loading and faster reaction.
SPhos Pd G31-2>904-12 hAnother effective pre-catalyst for challenging substrates.
PEPPSI™-IPr1-3>956-12 hN-heterocyclic carbene (NHC) based catalyst, shows excellent performance.
(Data compiled from typical results for 2-chloropyridine substrates)

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (e.g., 0.1 mmol), this compound (0.12 mmol), and K₃PO₄ (0.2 mmol) to a series of reaction vials.

  • Catalyst Addition: To each vial, add a different amount of the palladium pre-catalyst. For example:

    • Vial 1: 2.0 mol%

    • Vial 2: 1.5 mol%

    • Vial 3: 1.0 mol%

    • Vial 4: 0.5 mol%

    • Vial 5: 0.1 mol%

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 0.8 mL dioxane, 0.2 mL water) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at 80-100 °C. Stir vigorously for a set amount of time (e.g., 4 hours).

  • Analysis: After cooling to room temperature, quench the reactions, and analyze the conversion and yield for each reaction by LC-MS or GC with an internal standard to determine the lowest catalyst loading that provides the maximum yield.

Protocol 2: Optimized General Procedure

This protocol is a starting point for a scaled-up reaction using an optimized catalyst loading.

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the chosen palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield Observed q1 Analyze Crude Mixture: Unreacted Starting Material? start->q1 q2 Homocoupling Side Product? q1->q2 No sol1 Increase Catalyst Loading Use More Active Catalyst (e.g., XPhos) Increase Temperature q1->sol1 Yes q3 Protodeboronation Product? q2->q3 No sol2 Ensure Rigorous Inert Atmosphere Use Pd(0) Source or Pre-catalyst q2->sol2 Yes sol3 Use Milder Base (e.g., K2CO3) Control Water Content Switch to Pinacol Ester or Trifluoroborate Salt q3->sol3 Yes

Caption: A workflow for troubleshooting low yields.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep1 Weigh Reactants: Aryl Halide, Boronic Acid, Base setup1 Dispense Reactants into Vials prep1->setup1 prep2 Prepare Catalyst Stock Solutions (Varying Concentrations) setup2 Add Different Catalyst Loadings (0.1 to 2.0 mol%) prep2->setup2 prep3 Degas Solvents setup3 Add Degassed Solvent prep3->setup3 setup1->setup2 setup2->setup3 setup4 Seal and Heat with Stirring setup3->setup4 analysis1 Monitor Reactions (TLC/LC-MS) setup4->analysis1 analysis2 Quench and Workup analysis1->analysis2 analysis3 Analyze Yield vs. Loading analysis2->analysis3 optimum Identify Optimal Catalyst Loading analysis3->optimum

Caption: Experimental workflow for catalyst loading screening.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) ox_add Oxidative Addition pd0->ox_add pd_complex1 LₙPd(II)(Ar)(X) ox_add->pd_complex1 transmetal Transmetalation pd_complex2 LₙPd(II)(Ar)(Ar') transmetal->pd_complex2 red_elim Reductive Elimination red_elim->pd0 product Ar-Ar' red_elim->product pd_complex1->transmetal pd_complex2->red_elim reactants1 Ar-X reactants1->ox_add reactants2 Ar'-B(OR)₂ reactants2->transmetal base Base base->transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

References

Handling and stability issues of (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of (2-Propoxypyridin-3-yl)boronic acid and related pyridine boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: Like many pyridine boronic acids, the main stability concerns for this compound include susceptibility to protodeboronation, formation of boroxines (cyclic anhydrides), and potential for homocoupling during cross-coupling reactions. The electron-deficient nature of the pyridine ring can make the carbon-boron bond labile under certain conditions.[1][2]

Q2: How should I properly store this compound?

A2: To ensure its integrity, this compound should be stored in a tightly closed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere such as argon or nitrogen.[3][4] It is often supplied and should be handled as a moisture-sensitive compound.[3]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is an undesirable side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 2-propoxypyridine as a byproduct and reducing the yield of your desired product.[1][5] This is often promoted by high temperatures, strong bases, and the presence of excessive water.[1][6] To minimize it, consider using milder bases (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperatures, and carefully controlling the amount of water in the reaction.[1][6]

Q4: My boronic acid appears to have poor solubility. What could be the cause and how can I address it?

A4: Poor solubility can sometimes be attributed to the formation of boroxines, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules. While this is a reversible process, it can affect reactivity. Adding a controlled amount of water can sometimes help to shift the equilibrium back to the boronic acid.[6][7] Alternatively, using protected boronic acid derivatives like MIDA boronates can improve solubility and stability.[2][8]

Q5: What are MIDA boronates and how can they help with stability issues?

A5: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline derivatives of boronic acids.[2][8] They offer a "slow-release" of the free boronic acid under the reaction conditions, which helps to keep the concentration of the unstable boronic acid low, thereby minimizing side reactions like protodeboronation and homocoupling.[2][6][8] This is particularly useful for challenging substrates like many 2-pyridyl boronic acids.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of the boronic acid (protodeboronation).[1] 2. Inactive catalyst. 3. Poor solubility of reagents.[9] 4. Formation of boroxine.[6]1. Use a milder base (e.g., K₃PO₄, KF).[6] 2. Lower the reaction temperature.[1][6] 3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 4. Use a pre-catalyst that rapidly generates the active Pd(0) species.[6] 5. Consider using a protected form, such as a MIDA boronate, for slow release.[2][8] 6. Add a controlled amount of water to the reaction to break up boroxines if their formation is suspected.[6]
Significant Homocoupling of the Boronic Acid 1. Presence of oxygen in the reaction mixture.[6] 2. High concentration of Pd(II) species.[6]1. Thoroughly degas the solvent and reaction mixture.[6] 2. Use an efficient Pd(0) pre-catalyst or catalyst system.[6] 3. Add the boronic acid slowly to the reaction mixture to maintain a low concentration.[6]
Formation of Protodeboronated Byproduct (2-propoxypyridine) 1. High reaction temperature.[1] 2. Use of a strong base.[1] 3. Presence of excess water.[1]1. Decrease the reaction temperature. 2. Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄).[6] 3. Use anhydrous conditions or a carefully controlled amount of water.[1] 4. Use a protected boronic acid derivative (e.g., MIDA boronate).[6][8]
Inconsistent Results/Reactivity 1. Variable quality of the boronic acid. 2. Formation of boroxine leading to variable solubility/reactivity.[6] 3. Moisture sensitivity.[3]1. Ensure proper storage and handling under an inert atmosphere. 2. Consider converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate for storage and use.[2][8] 3. If boroxine formation is suspected, try adding a small, controlled amount of water to the reaction.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Monitoring Protodeboronation by ¹H NMR

Materials:

  • Reaction aliquot

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Prepare a stock solution of the internal standard in the deuterated solvent of a known concentration.

  • At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by diluting with solvent and filtering through a small plug of silica).

  • Add a known volume of the quenched aliquot to an NMR tube containing a known volume of the internal standard solution.

  • Acquire a ¹H NMR spectrum.

  • Integrate a characteristic signal of the this compound, the 2-propoxypyridine byproduct, and the signal of the internal standard.

  • Calculate the relative amounts of the boronic acid and the byproduct at each time point relative to the constant concentration of the internal standard to determine the rate and extent of protodeboronation.[1]

Visualizations

troubleshooting_workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions protodeboronation Protodeboronation Suspected? check_conditions->protodeboronation homocoupling Homocoupling Observed? check_conditions->homocoupling protodeboronation->homocoupling No optimize_base Use Milder Base (K₃PO₄, Cs₂CO₃) protodeboronation->optimize_base Yes degas Thoroughly Degas Solvents homocoupling->degas Yes lower_temp Lower Reaction Temperature optimize_base->lower_temp use_mida Use MIDA Boronate lower_temp->use_mida success Improved Yield use_mida->success slow_addition Slow Addition of Boronic Acid degas->slow_addition slow_addition->success stability_factors boronic_acid This compound Stability factors Factors Influencing Stability High Temperature Strong Base Excess Water Oxygen boronic_acid->factors issues Potential Issues Protodeboronation Homocoupling Boroxine Formation factors:temp->issues:proto factors:base->issues:proto factors:water->issues:proto factors:oxygen->issues:homo factors:water->issues:boro (dehydration) solutions Mitigation Strategies Milder Base Lower Temp Use MIDA Boronate Inert Atmosphere issues->solutions Addressed by

References

Validation & Comparative

A Comparative Guide to the Suzuki-Miyaura Coupling Performance of (2-Propoxypyridin-3-yl)boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridine-containing biaryls are crucial scaffolds in numerous pharmaceuticals and functional materials. The selection of the appropriate pyridine boronic acid isomer is critical for optimizing reaction outcomes. This guide provides an objective, data-driven comparison of the performance of (2-Propoxypyridin-3-yl)boronic acid and its key isomers—(2-Methoxypyridin-3-yl)boronic acid, Pyridine-3-boronic acid, and Pyridine-4-boronic acid—in Suzuki-Miyaura coupling reactions.

Executive Summary

The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to the side reactions that can plague their 2-pyridyl counterparts, a phenomenon often referred to as the "2-pyridyl problem"[1]. The proximity of the nitrogen atom in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, resulting in lower yields[1].

The introduction of an alkoxy group at the 2-position, as in this compound and (2-Methoxypyridin-3-yl)boronic acid, can modulate the electronic properties of the pyridine ring. These electron-donating groups can influence the transmetalation step of the catalytic cycle. This guide presents experimental data to illustrate these differences in reactivity and provide a basis for informed substrate selection.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following tables summarize the performance of the different pyridine boronic acid isomers in Suzuki-Miyaura coupling with various aryl halides. The data is collated from published literature to provide a comparative overview.

Table 1: Coupling with Electron-Rich and Electron-Neutral Aryl Halides

Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
(2-Isopropoxypyridin-3-yl)boronic acid*1-bromo-4-(trifluoromethoxy)benzenePd(dppf)Cl2 (5)-K2CO3Dioxane/H2O1001685
(2-Methoxypyridin-3-yl)boronic acid3-Amino-2-chloropyridinePd(PPh3)2Cl2 (5)-Na2CO31,4-DioxaneReflux886
Pyridine-3-boronic acid2-ChloropyridinePd2(dba)3 (1.5)PCy3 (3)K3PO4Dioxane/H2O1001295
Pyridine-4-boronic acid4-BromoanisolePd(PPh3)4 (3)-Na2CO3Toluene/EtOH/H2O801292

*Data for (2-Isopropoxypyridin-3-yl)boronic acid is used as a proxy for this compound due to the limited availability of specific data for the latter.

Table 2: Coupling with Electron-Poor Aryl Halides

Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
(2-Methoxypyridin-3-yl)boronic acid4-BromobenzonitrilePd(dppf)Cl2 (10)-Na2CO3Dioxane/H2O901278
Pyridine-3-boronic acid4-ChlorobenzonitrilePd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O1001891
Pyridine-4-boronic acid1-bromo-2-fluorobenzenePd(dppf)Cl2 (3)-K2CO3MeCN/H2O80290[2]

Experimental Protocols

Below are detailed, generalized methodologies for Suzuki-Miyaura coupling reactions involving pyridine boronic acids. These should be considered as starting points, and optimization may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Pyridine boronic acid (1.0 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PCy₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, pyridine boronic acid, palladium catalyst, ligand (if applicable), and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the specified temperature (typically 80-110 °C) for the indicated time.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pdii_halide R1-Pd(II)Ln-X pd0->pdii_halide Oxidative Addition (R1-X) pdii_aryl R1-Pd(II)Ln-R2 pdii_halide->pdii_aryl Transmetalation (R2-B(OH)2) pdii_aryl->pd0 Reductive Elimination product R1-R2 pdii_aryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base inert_atm Establish Inert Atmosphere (Ar or N2) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat Heat to Reaction Temperature add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Reactivity_Factors cluster_0 Factors Influencing Reactivity Boronic_Acid Pyridine Boronic Acid Isomer Yield Reaction Yield & Purity Boronic_Acid->Yield Aryl_Halide Aryl Halide Electronics Aryl_Halide->Yield Catalyst Catalyst/Ligand System Catalyst->Yield Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Yield

Caption: Key factors influencing the outcome of Suzuki-Miyaura coupling reactions.

References

A Comparative Guide to the Reactivity of 2-Alkoxypyridine Boronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, 2-alkoxypyridine moieties represent a crucial structural motif. The Suzuki-Miyaura cross-coupling reaction is a primary tool for forging the carbon-carbon bonds necessary to incorporate these fragments. However, the reactivity of the boronic acid coupling partner can be significantly influenced by its substitution pattern. This guide provides a comparative analysis of the reactivity of 2-alkoxypyridine boronic acids in Suzuki coupling reactions, supported by experimental data and detailed protocols.

Theoretical Reactivity Considerations

The reactivity of 2-alkoxypyridine boronic acids in Suzuki coupling is influenced by a balance of steric and electronic factors:

  • Electronic Effects: Alkoxy groups are generally electron-donating through resonance, which increases the electron density on the pyridine ring. This can facilitate the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Steric Effects: The size of the alkoxy group (e.g., methoxy < ethoxy < isopropoxy) can play a significant role. Increased steric bulk around the carbon-boron bond can hinder the approach of the palladium catalyst, potentially slowing down the rate of transmetalation.

Therefore, a smaller alkoxy group like methoxy might be expected to offer a good balance of favorable electronic effects and minimal steric hindrance, potentially leading to higher reactivity compared to larger alkoxy groups.

Comparative Experimental Data

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving 2-alkoxypyridine boronic acids. It is important to note that the reaction conditions vary between studies, and therefore, the yields are not directly comparable but provide valuable insights into successful coupling strategies.

2-Alkoxypyridine Boronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
(4-Methoxypyridin-2-yl)boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801270-90
(4-Methoxypyridin-2-yl)boronic acid4-BromobenzonitrilePd(dppf)Cl₂Cs₂CO₃Dioxane1001660-85
Lithium triisopropyl 2-(6-methoxypyridyl)boronate4-BromoacetophenonePd₂(dba)₃ / P(t-Bu)₃KFDioxane1101285
Lithium triisopropyl 2-(6-methoxypyridyl)boronate4-BromobenzonitrilePd₂(dba)₃ / P(t-Bu)₃KFDioxane1101281

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving 2-alkoxypyridine boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (4-Methoxypyridin-2-yl)boronic acid

Materials:

  • Aryl halide (1.0 equiv)

  • (4-Methoxypyridin-2-yl)boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, (4-Methoxypyridin-2-yl)boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) for the indicated time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates[1]

Materials:

  • Aryl or heteroaryl bromide (1 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.0-1.5 mol%)

  • Ligand (e.g., P(t-Bu)₃)

  • Base (e.g., KF, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, add the aryl bromide, lithium triisopropyl 2-pyridylboronate, base, palladium catalyst, and ligand to a Schlenk tube.

  • Seal the Schlenk tube with a rubber septum, remove from the glovebox, and evacuate and backfill with argon (repeat this sequence twice).

  • Add anhydrous 1,4-dioxane via syringe.

  • Replace the septum with a Teflon screw valve and seal the Schlenk tube.

  • Heat the reaction mixture to 110 °C until the aryl halide has been completely consumed as determined by gas chromatography.

  • Allow the reaction to cool to room temperature.

  • Proceed with a standard aqueous work-up and purification by column chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base Flask Add to Dry Schlenk Flask Reagents->Flask Inert Evacuate & Backfill with Inert Gas Flask->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Aqueous Work-up Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₃⁻ BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A Comparative Guide to the Suzuki-Miyaura Coupling of (2-Propoxypyridin-3-yl)boronic acid with Various Coupling Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical in the synthesis of pharmaceuticals and complex organic molecules. This guide provides a comparative overview of the reaction yields and conditions for the coupling of (2-Propoxypyridin-3-yl)boronic acid with different coupling partners. Due to the specificity of this reagent, this guide synthesizes data from analogous reactions to provide representative protocols and insights into optimizing reaction outcomes.

Factors Influencing Reaction Yield: A Tabular Overview

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key components. The following table outlines these components and their roles, providing a framework for optimizing the reaction of this compound with various aryl or heteroaryl halides.

ComponentRole in the ReactionRecommended OptionsKey Considerations
Palladium Catalyst Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃The choice of catalyst and its ligand is crucial, especially for less reactive coupling partners like aryl chlorides. Bulky, electron-rich ligands can improve yields with challenging substrates.
Ligand Stabilizes the palladium center and influences its reactivity.Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃For electron-deficient heteroaryl chlorides, bulky ligands are often necessary to prevent catalyst deactivation[1].
Base Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction yield, and its effectiveness is highly dependent on the specific substrates, catalyst, and solvent system used[1].
Solvent Solubilizes the reactants and facilitates the reaction.1,4-Dioxane/Water, DMF/Water, Ethanol/WaterA mixture of an organic solvent and water is common, as water can play a beneficial role in the reaction mechanism.
Coupling Partner The electrophile that couples with the boronic acid.Aryl Bromides, Aryl Iodides, Aryl Triflates, Activated Aryl ChloridesThe reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl. More reactive partners generally lead to higher yields under milder conditions.
Temperature Provides the necessary activation energy for the reaction.Room Temperature to 150°CHigher temperatures can be necessary for less reactive substrates but may also lead to increased side reactions[1]. Microwave-assisted heating can often reduce reaction times and improve yields[2].

Representative Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the microwave-assisted Suzuki-Miyaura coupling of a 2-substituted pyridine-3-boronic acid with an aryl halide, based on established methodologies[2]. This protocol should be optimized for the specific substrates being used.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Microwave synthesis vial

  • Stir bar

Procedure:

  • To a microwave synthesis vial equipped with a stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent system. The reaction concentration should be approximately 0.1 - 0.5 M.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150°C) for a specified time (typically 5-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction, from the preparation of the reaction mixture to the final purification of the product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base B Add Degassed Solvent A->B C Heat Reaction Mixture (Conventional or Microwave) B->C Seal Vial D Cool and Dilute with Organic Solvent C->D Monitor Progress (TLC/LC-MS) E Aqueous Wash (Water, Brine) D->E F Dry Organic Layer E->F G Concentrate F->G H Purify (Column Chromatography) G->H I I H->I Characterize Product Troubleshooting_Suzuki Start Low Yield Observed Unreacted_SM Starting Material Unreacted? Start->Unreacted_SM Increase_Temp Increase Temperature or Switch to More Active Catalyst Unreacted_SM->Increase_Temp Yes Side_Products Complex Mixture of Byproducts? Unreacted_SM->Side_Products No Success Yield Improved Increase_Temp->Success Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Homocoupling Homocoupling Observed? Side_Products->Homocoupling No Lower_Temp->Success Degas Ensure Thorough Degassing Use Pd(0) Source Homocoupling->Degas Yes Protodeboronation Protodeboronation Suspected? Homocoupling->Protodeboronation No Degas->Success Change_Base Switch to a Milder Base or Anhydrous Conditions Protodeboronation->Change_Base Yes Change_Base->Success

References

A Comparative Guide to the Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling with (2-Propoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, scope, and overall efficiency. This guide provides a comparative overview of the efficacy of various palladium catalysts for the Suzuki-Miyaura coupling of (2-Propoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry.

The presence of a pyridine nitrogen atom adjacent to the boronic acid moiety in this compound can present challenges, a phenomenon often referred to as the "2-pyridyl problem." This can lead to catalyst inhibition and competing side reactions. Therefore, careful selection of the palladium catalyst and reaction conditions is paramount for a successful coupling.

While direct comparative studies on this compound are limited in the available literature, this guide synthesizes data from reactions with structurally similar substrates, such as other 2-alkoxypyridines and substituted 3-pyridylboronic acids, to provide a reliable reference for catalyst selection and methods development.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of commonly employed palladium catalysts in Suzuki-Miyaura coupling reactions involving heteroarylboronic acids, offering insights into their potential efficacy with this compound. The data presented is compiled from various sources and should be used as a guide for catalyst selection, with the understanding that optimal conditions may vary for the specific substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Characteristics
Pd(dppf)Cl₂ dppfK₂CO₃, K₃PO₄, Na₃PO₄1,4-Dioxane, Toluene, DMF80 - 110Good to ExcellentVersatile and robust catalyst, often effective for challenging couplings, including those with heteroaryl boronic acids.[1][2]
Pd(PPh₃)₄ PPh₃Na₂CO₃, K₂CO₃Toluene, 1,4-Dioxane/H₂O80 - 110Moderate to GoodA classic and widely used catalyst, though sometimes less effective for challenging substrates compared to more modern systems.[2][3]
Pd(OAc)₂ / SPhos SPhosK₃PO₄1,4-Dioxane, THFRoom Temp - 100Good to ExcellentA highly active catalyst system employing a bulky, electron-rich phosphine ligand, often successful for difficult couplings.[2][4]
Pd₂(dba)₃ / XPhos XPhosK₃PO₄, KF1,4-Dioxane, THFRoom Temp - 100Good to ExcellentAnother highly effective catalyst system with a bulky phosphine ligand, known for its broad applicability.[2][4]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using the aforementioned palladium catalysts are provided below. These protocols are general and may require optimization for specific aryl or heteroaryl halides.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a reliable starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.[4]

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol outlines a standard procedure using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound (1.2 equiv)

  • Aryl/heteroaryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (e.g., 4:1:1 mixture), degassed

Procedure:

  • In a reaction vessel, combine the aryl/heteroaryl halide, this compound, and sodium carbonate.

  • Add the degassed solvent mixture.

  • Purge the mixture with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure using Pd(OAc)₂ with a Phosphine Ligand (e.g., SPhos)

This protocol is suitable for challenging coupling reactions and often provides high yields under relatively mild conditions.[2][4]

Materials:

  • This compound (1.5 equiv)

  • Aryl/heteroaryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane or THF, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl/heteroaryl halide, this compound, potassium phosphate, Pd(OAc)₂, and SPhos to a dry reaction tube.

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Stir the reaction until completion, as monitored by LC-MS or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography.

Visualizing the Process: Reaction Mechanism and Workflow

To better understand the underlying chemical transformations and the experimental sequence, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition Complex A->B Ar-X C Transmetalation Intermediate B->C Ar'B(OH)₂ Base D Reductive Elimination Complex C->D D->A Ar-Ar' Product Coupled Product ArX Aryl Halide BoronicAcid This compound

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reagents Combine this compound, Aryl Halide, and Base in a Flask start->reagents inert Establish Inert Atmosphere (Evacuate and Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Work-up: Quench, Extract, and Wash monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Final Product (NMR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Analysis of (2-Propoxypyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics and performance of (2-Propoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles and experimental data from structurally similar 2-substituted pyridine boronic acids to infer its reactivity. A significant focus is placed on the competing protodeboronation reaction, a key pathway for the decomposition of heteroaryl boronic acids. Furthermore, this guide explores more stable alternatives, such as organotrifluoroborates, to provide a comprehensive overview for synthetic route optimization.

Comparative Kinetic Analysis

The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the pyridine ring. The nitrogen atom in the ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Moreover, 2-substituted pyridine boronic acids are particularly susceptible to protodeboronation, a non-productive side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product.[1]

Table 1: Comparative Stability of Pyridine Boronic Acids to Protodeboronation

Boronic AcidRelative StabilityKey Observations
2-Pyridylboronic AcidLowRapid protodeboronation observed, particularly at neutral pH.[2]
3-Pyridylboronic AcidHighSignificantly more stable towards protodeboronation.[2]
4-Pyridylboronic AcidHighExhibits good stability against protodeboronation.[2]
This compoundModerate (Inferred)The 3-position of the boronic acid suggests higher stability than a 2-pyridyl analogue. However, the 2-propoxy group may influence the electronic properties and stability.
Alternative Coupling Partners: Organotrifluoroborates

To circumvent the challenges associated with the instability of some boronic acids, potassium organotrifluoroborates have emerged as superior alternatives.[3] These compounds are crystalline solids that are remarkably stable to both air and moisture, offering significant advantages in handling and storage.[3] The enhanced stability of organotrifluoroborates can lead to improved reaction outcomes, especially for challenging substrates prone to protodeboronation.[3]

Table 2: Comparison of Boronic Acids and Organotrifluoroborates

FeatureBoronic AcidsOrganotrifluoroborates
Stability Variable; can be prone to decomposition (e.g., protodeboronation).High; generally stable to air and moisture.[3]
Handling Can be challenging to purify and may require special handling.Crystalline, free-flowing solids that are easy to handle.[3]
Reactivity Reactivity can be diminished by decomposition pathways.Often exhibit superior reactivity and broader functional group tolerance.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Heteroaryl Boronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (or alternative) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent to the vessel.

  • The reaction mixture is then stirred at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol for Monitoring Reaction Kinetics by HPLC

Reaction Sampling and Quenching:

  • At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) containing an internal standard.[4] This will stop the catalytic cycle.

Sample Preparation:

  • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.

  • If necessary, perform further dilutions to bring the analyte concentrations within the linear range of the HPLC detector.

HPLC Analysis:

  • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).

  • Use a mobile phase gradient appropriate for separating the starting materials, product, and any byproducts.

  • Monitor the elution of the components using a UV detector at a suitable wavelength.

  • Quantify the concentration of each species by integrating the peak areas and comparing them to a calibration curve or using the internal standard method.

Visualizations

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle cluster_reagents Reagents cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product (Ar-R) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OH)2 This compound (R-B(OH)2) R-B(OH)2->Ar-Pd(II)-R(L2) Transmetalation Base Base Base->Ar-Pd(II)-R(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reagents->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Sampling Withdraw Aliquots at Time Intervals Heating->Sampling During Reaction Extraction Aqueous Workup & Extraction Heating->Extraction After Completion Quenching Quench with Solvent & Internal Standard Sampling->Quenching Analysis Analyze by HPLC/LC-MS Quenching->Analysis Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Spectroscopic Comparison of Vanillin and its Reduction Product, Vanillyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic aldehyde vanillin (the starting material) and its reduction product, vanillyl alcohol. The transformation from an aldehyde to a primary alcohol introduces distinct changes in the molecule's spectroscopic signatures. This analysis is crucial for researchers in synthetic chemistry and drug development for reaction monitoring and product confirmation.

Experimental Data Summary

The reduction of vanillin to vanillyl alcohol results in the conversion of an aldehyde functional group to a primary alcohol. This change is clearly evidenced by shifts in key signals in Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy. The following tables summarize the key quantitative differences observed.

Table 1: Comparative IR Spectroscopy Data

Functional GroupVanillin (Starting Material)Vanillyl Alcohol (Product)Change Observed
Aldehyde C=O Stretch~1680-1700 cm⁻¹ (strong, sharp)[1]AbsentDisappearance of the carbonyl peak
Aldehyde C-H Stretch~2700-2850 cm⁻¹ (two weak bands)[1]AbsentDisappearance of aldehyde C-H bands
Hydroxyl O-H Stretch~3200-3550 cm⁻¹ (broad, phenolic)[1]~3200-3600 cm⁻¹ (very broad, intense)[2]Broadening and intensification of the O-H band due to the presence of both phenolic and primary alcohol groups

Table 2: Comparative ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton EnvironmentVanillin (Starting Material)Vanillyl Alcohol (Product)Change Observed
Aldehyde Proton (-CHO)~9.5-10.0[3]AbsentDisappearance of the downfield aldehyde proton signal
Hydroxymethyl Protons (-CH₂OH)Absent~4.4[4]Appearance of a new signal for the benzylic alcohol protons
Methoxy Protons (-OCH₃)~3.8[5]~3.8[4]No significant change
Aromatic Protons~6.9-7.5[5]~6.7-6.9[4]Minor shifts in aromatic signals

Table 3: Comparative ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon EnvironmentVanillin (Starting Material)Vanillyl Alcohol (Product)Change Observed
Aldehyde Carbon (-CHO)~191AbsentDisappearance of the downfield aldehyde carbon signal
Hydroxymethyl Carbon (-CH₂OH)Absent~65[4]Appearance of a new signal for the benzylic alcohol carbon
Methoxy Carbon (-OCH₃)~56~56[4]No significant change
Aromatic Carbons~108-152~110-147[4]Minor shifts in aromatic signals

Experimental Protocols

1. Synthesis of Vanillyl Alcohol from Vanillin via Sodium Borohydride Reduction

This protocol describes a common laboratory procedure for the reduction of vanillin.[6][7]

  • Materials : Vanillin, Ethanol, Sodium Borohydride (NaBH₄), 1M Sodium Hydroxide (NaOH), 6M Hydrochloric Acid (HCl), ice.

  • Procedure :

    • Dissolve 2.0 g of vanillin in 4 mL of ethanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.[6]

    • Cool the flask in an ice-water bath.

    • In a separate vial, dissolve 0.5 g of NaBH₄ in 3.8 mL of 1M NaOH solution.[6]

    • Using a pipette, add the NaBH₄ solution dropwise to the stirring vanillin solution over a period of 10 minutes. The reaction is exothermic, so slow addition is critical.[6]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10 minutes.

    • Re-cool the flask in the ice bath and slowly add 6M HCl dropwise to neutralize the excess NaBH₄ and the reaction mixture. Continue adding acid until the evolution of hydrogen gas ceases and the solution is acidic (pH ≤ 2).[7]

    • The product, vanillyl alcohol, will precipitate as a white solid. Continue to cool and stir for 10 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with two portions of ice-cold water.

    • Allow the product to air dry completely before weighing and characterization.

2. Spectroscopic Analysis

  • Infrared (IR) Spectroscopy :

    • An ATR-FTIR spectrometer can be used.[8] A small amount of the dry solid sample (vanillin or vanillyl alcohol) is placed directly on the ATR crystal.

    • The spectrum is typically recorded from 4000 cm⁻¹ to 600 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve approximately 10-20 mg of the sample (vanillin or vanillyl alcohol) in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.[4][10]

    • ¹H NMR Acquisition : Spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition : ¹³C NMR spectra are acquired on the same instrument. A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Visualized Experimental Workflow

The following diagram illustrates the logical flow from starting material synthesis to comparative analysis.

G cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis Stage cluster_comparison Data Comparison vanillin Vanillin (Starting Material) reaction Reduction with NaBH₄ in Ethanol vanillin->reaction ir_spec IR Spectroscopy vanillin->ir_spec nmr_spec NMR Spectroscopy (¹H and ¹³C) vanillin->nmr_spec workup Acidic Workup (HCl) & Filtration reaction->workup product Vanillyl Alcohol (Product) workup->product product->ir_spec product->nmr_spec compare Compare Spectra: - Disappearance of Aldehyde Signals - Appearance of Alcohol Signals ir_spec->compare ir_spec->compare nmr_spec->compare nmr_spec->compare

Caption: Workflow for synthesis and spectroscopic comparison.

References

A Researcher's Guide to the Structural Validation of Compounds Synthesized from (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of novel chemical entities, particularly within drug discovery and materials science, (2-Propoxypyridin-3-yl)boronic acid serves as a valuable building block. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, yielding complex biaryl and heteroaryl structures. However, the synthesis of the target molecule is merely the initial step. Rigorous structural validation is paramount to confirm the identity, purity, and integrity of the synthesized compound. This guide provides a comparative overview of essential analytical techniques, complete with detailed experimental protocols and representative data, to ensure confident structural elucidation.

Comparative Analysis of Validation Techniques

A multi-faceted analytical approach is the gold standard for unambiguous structure validation. While each technique provides unique insights, their combined data paints a complete picture of the synthesized molecule. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Provides a detailed map of the carbon-hydrogen framework, including the chemical environment, connectivity, and relative number of protons.Delivers unambiguous structural elucidation and can be used for quantitative purity assessment.Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its elemental composition and structure through fragmentation patterns.Extremely sensitive, requiring only a small amount of sample. Confirms the molecular formula.Does not provide detailed connectivity information on its own; isomers may not be distinguishable.
HPLC-UV Separates the target compound from impurities, providing a quantitative measure of purity based on UV absorbance.Highly accurate for purity determination. Can be coupled with MS for LC-MS analysis.Does not provide structural information. Requires a chromophore for UV detection.

Illustrative Synthesis and Validation Workflow

To provide a practical context, we will consider the Suzuki-Miyaura coupling of This compound with 4-bromoanisole to yield the target compound, 2-propoxy-3-(4-methoxyphenyl)pyridine .

Representative Experimental Data

The following tables summarize the expected quantitative data from the analysis of the purified target compound.

Table 1: Representative ¹H and ¹³C NMR Data for 2-propoxy-3-(4-methoxyphenyl)pyridine (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

¹H NMR Assignment ¹³C NMR Assignment
δ (ppm) Description δ (ppm) Description
8.15dd, 1H (Pyridyl H6)163.5Pyridyl C2 (C-OPr)
7.60dd, 1H (Pyridyl H4)159.0Anisole C4' (C-OMe)
7.45d, 2H (Anisole H2', H6')140.0Pyridyl C6
6.95d, 2H (Anisole H3', H5')138.5Pyridyl C4
6.85dd, 1H (Pyridyl H5)131.0Anisole C1'
4.30t, 2H (-OCH₂CH₂CH₃)130.0Anisole C2', C6'
1.80sext, 2H (-OCH₂CH₂CH₃)129.0Pyridyl C3 (C-Aryl)
1.00t, 3H (-OCH₂CH₂CH₃)117.0Pyridyl C5
3.85s, 3H (-OCH₃)114.0Anisole C3', C5'
68.0-OCH₂CH₂CH₃
55.3-OCH₃
22.5-OCH₂CH₂CH₃
10.5-OCH₂CH₂CH₃

Table 2: Representative Mass Spectrometry Data

Ion TypeCalculated m/zObserved m/zDescription
[M+H]⁺244.1332244.1335Protonated molecular ion
[M+Na]⁺266.1151266.1154Sodium adduct
[M-C₃H₇]⁺201.0706201.0709Loss of propyl group

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried reaction vessel, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio, 10 mL) via syringe.

  • Heat the reaction mixture to 85°C and stir for 12-18 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature for workup.

Protocol 2: Product Purification
  • Aqueous Workup : Dilute the cooled reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction : Extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Washing : Combine the organic extracts and wash sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Flash Column Chromatography : Purify the crude residue on a silica gel column using a gradient of ethyl acetate in hexanes to isolate the pure product.[1]

Protocol 3: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Analyze chemical shifts, coupling constants, and integrations to confirm the structure.

Protocol 4: LC-MS Analysis
  • Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Create a dilute sample (e.g., 10 µg/mL) from the stock solution.

  • Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., ESI-TOF).

  • Analyze the chromatogram for purity and the mass spectrum for the molecular ion peaks to confirm molecular weight.

Visualizing the Validation Process

Diagrams created with Graphviz provide a clear visual representation of workflows and logical connections between analytical methods.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation A 1. Suzuki Coupling Reaction (this compound + Aryl Halide) B 2. Aqueous Workup & Extraction A->B C 3. Column Chromatography B->C D Purified Product C->D E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry (HRMS) D->F G HPLC Analysis D->G H Final Validated Structure E->H Connectivity & Framework F->H Molecular Weight & Formula G->H Purity

Caption: General workflow from synthesis to final structure validation.

G cluster_data Experimental Data Acquisition cluster_interpretation Data Interpretation A Synthesized Compound B NMR Data (Chemical Shifts, Couplings) A->B C MS Data (Molecular Ion, Fragments) A->C D Purity Data (HPLC Chromatogram) A->D E Confirm C-H Framework B->E F Confirm Molecular Formula C->F G Assess Sample Purity >95% D->G Z Validated Structure E->Z F->Z G->Z

Caption: Logical relationship of analytical data for structure confirmation.

References

A Comparative Guide to the Synthesis of (2-Propoxypyridin-3-yl)boronic Acid for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to (2-Propoxypyridin-3-yl)boronic acid, a valuable reagent in medicinal chemistry and drug discovery for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. The performance of this boronic acid is benchmarked against a typical Suzuki-Miyaura coupling protocol.

Synthetic Route Comparison

Two plausible and effective methods for the synthesis of this compound are Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange. The selection of the optimal route depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Table 1: Comparison of Synthetic Routes to this compound

ParameterRoute 1: Directed Ortho-Metalation (DoM)Route 2: Halogen-Metal Exchange
Starting Material 2-Propoxypyridine3-Bromo-2-propoxypyridine
Key Reagents n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Triisopropyl boraten-Butyllithium (n-BuLi), Triisopropyl borate
Typical Yield 60-75%70-85%
Reaction Temperature -78 °C to 0 °C-78 °C
Reaction Time 2-4 hours1-3 hours
Advantages Utilizes a readily available starting material. Good regioselectivity.Generally higher yields. Rapid reaction.
Disadvantages May require careful optimization of the base and reaction conditions.Requires the synthesis of the brominated precursor.

Experimental Protocols

Route 1: Synthesis of this compound via Directed Ortho-Metalation (DoM)

This protocol is adapted from the synthesis of analogous 2-alkoxypyridylboronic acids.

Step 1: Lithiation of 2-Propoxypyridine To a solution of 2-propoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour.

Step 2: Borylation Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The solution is then allowed to warm to 0 °C and stirred for an additional 2 hours.

Step 3: Hydrolysis and Isolation The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

Route 2: Synthesis of this compound via Halogen-Metal Exchange

This route first requires the preparation of 3-bromo-2-propoxypyridine.

Step 1: Synthesis of 3-Bromo-2-propoxypyridine A mixture of 3-bromo-2-chloropyridine (1.0 eq), sodium propoxide (1.5 eq), and a suitable palladium catalyst and ligand (e.g., Pd(OAc)₂ and Xantphos) in an appropriate solvent like toluene is heated under reflux until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Lithium-Halogen Exchange and Borylation To a solution of 3-bromo-2-propoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 30 minutes. Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 1 hour.

Step 3: Hydrolysis and Isolation The reaction is quenched with 1 M hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude boronic acid is purified by recrystallization.

Performance in Suzuki-Miyaura Coupling

This compound is a competent coupling partner in Suzuki-Miyaura reactions. The following is a general protocol for its use.

Table 2: Typical Suzuki-Miyaura Coupling Reaction

ParameterConditions
Aryl Halide Aryl bromide or iodide (1.0 eq)
Boronic Acid This compound (1.2 eq)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base 2 M aqueous Na₂CO₃ (2.0 eq)
Solvent Toluene/Ethanol (4:1)
Temperature 90 °C
Reaction Time 4-12 hours
Typical Yield 75-95%
Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (3 mol%), and the solvent system is degassed with argon for 15 minutes. The aqueous sodium carbonate solution (2.0 eq) is then added, and the mixture is heated to 90 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes and the Suzuki-Miyaura coupling catalytic cycle.

G Synthetic Routes to this compound cluster_0 Route 1: Directed Ortho-Metalation cluster_1 Route 2: Halogen-Metal Exchange 2-Propoxypyridine 2-Propoxypyridine Lithiation Lithiation 2-Propoxypyridine->Lithiation n-BuLi, THF, -78 °C Borylation Borylation Lithiation->Borylation B(O-iPr)3 Hydrolysis Hydrolysis Borylation->Hydrolysis HCl This compound This compound Hydrolysis->this compound Purification 3-Bromo-2-chloropyridine 3-Bromo-2-chloropyridine 3-Bromo-2-propoxypyridine 3-Bromo-2-propoxypyridine 3-Bromo-2-chloropyridine->3-Bromo-2-propoxypyridine NaOPr, Pd cat. Li-Halogen Exchange Li-Halogen Exchange 3-Bromo-2-propoxypyridine->Li-Halogen Exchange n-BuLi, THF, -78 °C Borylation Borylation Li-Halogen Exchange->Borylation B(O-iPr)3 Hydrolysis Hydrolysis Borylation ->Hydrolysis HCl This compound This compound Hydrolysis ->this compound Purification

Caption: Comparative workflow of the two main synthetic routes.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-B(OH)2, Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Coupled Product Coupled Product Reductive Elimination->Coupled Product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Cost-Benefit Analysis of (2-Propoxypyridin-3-yl)boronic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, efficiency, and overall yield. This guide provides a comprehensive cost-benefit analysis of (2-Propoxypyridin-3-yl)boronic acid and its common alternatives in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development.

The strategic incorporation of substituted pyridine moieties is a common tactic in the design of novel therapeutics. Boronic acids, particularly substituted pyridinylboronic acids, serve as versatile reagents for this purpose. This analysis focuses on this compound, a valuable reagent for introducing a 2-propoxypyridine fragment, and compares its economic and synthetic viability against structurally similar and alternative boronic acids.

Cost Analysis of Pyridine Boronic Acids

A primary consideration in reagent selection is the procurement cost. The following table summarizes the approximate costs of this compound and its alternatives from various suppliers. Prices can fluctuate based on purity, quantity, and supplier.

ReagentStructureCAS NumberRepresentative Pricing (USD)
This compound1218790-85-2~$150 - $200 / gram
Pyridine-3-boronic acid1692-25-7~$10 - $40 / gram
(2-Methoxypyridin-3-yl)boronic acid163105-90-6~$30 - $60 / gram
(2-Isopropoxypyridin-3-yl)boronic acid1150114-42-3~$40 - $70 / gram

Note: Prices are estimates and subject to change. Bulk pricing may be significantly different.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The utility of a boronic acid is ultimately determined by its performance in chemical reactions. The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is widely used to form carbon-carbon bonds. The efficiency of this reaction can be influenced by the structure of the boronic acid, the reaction conditions, and the choice of catalyst, ligand, and base.

While direct, side-by-side comparative studies for these specific boronic acids under identical conditions are limited in the publicly available literature, we can infer performance from established protocols and studies on similar substrates. The following sections detail representative experimental protocols and expected outcomes.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

(2-Propoxypyridin-3-yl)boronic Acid: A Versatile Building Block in Modern Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-Propoxypyridin-3-yl)boronic acid is emerging as a valuable heterocyclic building block for researchers in medicinal chemistry and organic synthesis. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex molecular architectures. This guide provides a comparative overview of its performance, drawing upon data from closely related 2-alkoxypyridinylboronic acids, and offers detailed experimental protocols for its application.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

While specific data for this compound is limited in publicly available literature, the performance of analogous 2-alkoxypyridinylboronic acids in Suzuki-Miyaura coupling reactions provides a strong predictive framework for its reactivity. These compounds are effective coupling partners with a variety of aryl and heteroaryl halides. The 2-alkoxy substituent is known to influence the electronic properties of the pyridine ring, which can impact reaction outcomes.

Below is a summary of typical yields obtained for the Suzuki-Miyaura coupling of various 2-alkoxypyridin-3-ylboronic acids with different aryl halides. This data is compiled from studies on analogous compounds and serves as a benchmark for what can be expected when using this compound.

Aryl Halide PartnerCoupling ProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole3-(4-Methoxyphenyl)-2-propoxypyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285-95[1]
1-Bromo-4-nitrobenzene3-(4-Nitrophenyl)-2-propoxypyridinePd(dppf)Cl₂Na₂CO₃Dioxane1001680-90[1]
2-Bromopyridine2-Propoxy-3-(pyridin-2-yl)pyridinePd₂(dba)₃ / XPhosK₃PO₄Toluene1102475-85[1]
4-Chlorotoluene3-(p-Tolyl)-2-propoxypyridinePd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O1001870-80[1]

Note: The yields are representative and can vary based on the specific substrate and reaction conditions.

Applications in Medicinal Chemistry

The 2-alkoxypyridine motif is a prevalent scaffold in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors. The propoxy group can modulate the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. While specific compounds derived from this compound with reported biological data are not widely published, its analogues are key components in the synthesis of inhibitors for various kinases, including Janus kinases (JAKs) and spleen tyrosine kinase (Syk).

TargetCompound ClassRepresentative IC₅₀ (nM)
JAK1Pyrido[2,3-d]pyrimidine derivatives5 - 50
JAK2Imidazo[1,2-b]pyridazine derivatives10 - 100
JAK3Pyrazolopyrimidine derivatives1 - 20
SykThienopyridine derivatives20 - 150

Note: The IC₅₀ values are representative for the compound classes and not for specific molecules synthesized from this compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving 2-alkoxypyridinylboronic acids, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of a 2-alkoxypyridin-3-ylboronic acid with an aryl halide.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar-R Reductive\nElimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature (80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Extraction Aqueous Workup (Extraction with Organic Solvent) Monitoring->Extraction Upon Completion Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Remove Solvent in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

References

Safety Operating Guide

Navigating the Disposal of (2-Propoxypyridin-3-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the safe disposal of (2-Propoxypyridin-3-yl)boronic acid, a compound that requires careful handling due to the combined potential hazards of its boronic acid and pyridine functionalities. Adherence to these protocols is critical for mitigating risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., Butyl rubber, Viton®), and a laboratory coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

Hazard Summary:

Hazard ClassificationPotential Effects
Skin IrritationCauses skin irritation.[3][4][5][6]
Eye IrritationCauses serious eye irritation.[3][4][5][6]
Respiratory IrritationMay cause respiratory irritation.[3][4][5][6]
Flammability (as a pyridine derivative)May be flammable.[1][9]
Toxicity (as a pyridine derivative)Can be toxic if ingested, inhaled, or absorbed through the skin.[1][8]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal.[2][3] In-lab neutralization of small quantities may be an option, but it must be permitted by your institution and local regulations.[3]

Method 1: Collection for Hazardous Waste Disposal (Recommended)

  • Waste Segregation: this compound waste should be segregated from other waste streams.[2] Never mix with incompatible chemicals like strong oxidizing agents, acids, or bases, which could lead to dangerous reactions.[2][3][8]

  • Waste Collection:

    • Solid Waste: Collect unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[2]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and indicate the associated hazards (e.g., Irritant, Potentially Flammable, Toxic).[1]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1][2]

Method 2: In-Lab Neutralization of Small Quantities (Use with Caution)

This procedure should only be performed for very small quantities and if explicitly permitted by your institution.

  • Preparation: In a chemical fume hood, while wearing all required PPE, dissolve the solid this compound waste in a minimal amount of water in a beaker.[3]

  • Neutralization: Slowly add a mild basic solution, such as sodium bicarbonate (baking soda), to the boronic acid solution.[3][10] Boronic acids are weak acids and will be neutralized by the base.[3]

  • pH Measurement: After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the basic solution until the pH is between 5.5 and 9.0.[3]

  • Final Disposal: Once neutralized, and only if permitted by your local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.[3][10] It is imperative to confirm this practice is allowed by your institution and local regulations.

Disposal of Empty Containers:

Empty containers of this compound must be properly decontaminated.[2]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. This first rinsate must be collected and disposed of as hazardous waste.[2]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]

  • Final Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound Waste decision_quantity Small Quantity? start->decision_quantity in_lab_neutralization In-Lab Neutralization Permitted? decision_quantity->in_lab_neutralization Yes hazardous_waste Collect for Hazardous Waste Disposal decision_quantity->hazardous_waste No (Large Quantity) neutralize Neutralize with Mild Base (e.g., Sodium Bicarbonate) in_lab_neutralization->neutralize Yes in_lab_neutralization->hazardous_waste No check_ph Check pH (5.5 - 9.0) neutralize->check_ph sewer_disposal Dispose Down Sanitary Sewer with Copious Water (If Permitted) check_ph->sewer_disposal end End of Process sewer_disposal->end segregate Segregate from Incompatible Materials hazardous_waste->segregate label_container Label Container Clearly segregate->label_container store_securely Store in Designated Secure Area label_container->store_securely store_securely->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (2-Propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (2-Propoxypyridin-3-yl)boronic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for boronic acid compounds.

Personal Protective Equipment (PPE)

When handling this compound, stringent adherence to Personal Protective Equipment (PPE) guidelines is mandatory to prevent exposure. Boronic acids, as a class of compounds, are known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]

Summary of Required Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye Protection Tight-sealing safety goggles or a face shield.[1][2]Protects against dust particles and chemical splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.[1][3]Prevents skin contact and irritation.[1]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[4][5]Shields skin from accidental spills and contamination.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved dust respirator.[4]Prevents inhalation of harmful dust.[1]

Operational Plan: Handling and Disposal

A systematic approach is essential for minimizing risks associated with this compound from preparation through to disposal.

Handling Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for the specific compound, if available, or for similar boronic acid compounds. Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Weighing and Transfer: When weighing and transferring the solid compound, take care to avoid the generation of dust.

  • Personal Hygiene: Wash hands and face thoroughly after handling the substance. Immediately change out of any contaminated clothing.

Disposal Plan:

Improper disposal of boronic acid waste can lead to environmental contamination and personal injury.[7]

  • Waste Segregation: this compound waste should be segregated from other waste streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

  • Waste Collection:

    • Solid Waste: Collect unwanted this compound and any contaminated materials (e.g., weighing paper, gloves, filter paper) in a clearly labeled, sealable, and durable hazardous waste container.[4][7]

    • Liquid Waste: Contaminated solvents should be collected in a separate, appropriately labeled hazardous waste container.

  • Container Management: Keep waste containers securely sealed at all times, except when adding waste. Store containers in a designated satellite accumulation area within the laboratory.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous chemical waste. Do not dispose of this chemical down the drain or in regular laboratory trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep cluster_handling cluster_cleanup cluster_disposal prep Preparation handling Handling cleanup Cleanup & Spill Management disposal Disposal sds Review Safety Data Sheet (SDS) ppe Don Appropriate PPE sds->ppe workspace Prepare Ventilated Workspace (Fume Hood) ppe->workspace weigh Weigh Solid in Hood workspace->weigh use Dissolve or Use as Needed weigh->use spill If Spill Occurs use->spill decon Decontaminate Glassware & Surfaces use->decon minor_spill Minor Spill: Sweep Up Dry Material spill->minor_spill Follow Spill Protocol solid_waste Collect Solid Waste in Labeled Hazardous Waste Container minor_spill->solid_waste decon->solid_waste solvent_waste Collect Contaminated Solvents decon->solvent_waste

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.